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Core Science & Biosynthesis

Foundational

2-Methoxy-5-(methylthio)aniline: Structural Dynamics, Physicochemical Properties, and Synthetic Utility in Advanced Drug Development

Executive Summary As drug discovery pipelines increasingly rely on highly functionalized aromatic building blocks to navigate complex structure-activity relationship (SAR) landscapes, 2-Methoxy-5-(methylthio)aniline has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pipelines increasingly rely on highly functionalized aromatic building blocks to navigate complex structure-activity relationship (SAR) landscapes, 2-Methoxy-5-(methylthio)aniline has emerged as a highly versatile intermediate. Featuring an aniline core flanked by an ortho-methoxy group and a meta-methylthio group, this compound offers unique electronic and steric properties. This technical guide provides an in-depth analysis of its physical chemistry, handling protocols, and field-proven synthetic workflows, specifically tailored for application scientists and synthetic chemists.

Structural Architecture and Physicochemical Profiling

The reactivity of 2-Methoxy-5-(methylthio)aniline is fundamentally dictated by the push-pull electronic dynamics of its substituents. The primary amine (-NH 2​ ) is a strong resonance donor, while the ortho-methoxy (-OCH 3​ ) provides both steric shielding to the amine and additional electron density to the aromatic ring. The methylthio (-SCH 3​ ) group at position 5 further enriches the ring's electron density.

Causality in Reactivity: The combination of these activating groups makes the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS), specifically at positions 4 and 6. Furthermore, the ortho-methoxy group subtly reduces the nucleophilicity of the aniline nitrogen via steric hindrance, a factor that must be actively accounted for during amide coupling or Buchwald-Hartwig amination workflows.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-Methoxy-5-(methylthio)aniline
CAS Registry Number 1081774-59-5
Molecular Formula C 8​ H 11​ NOS[1]
Molecular Weight 169.24 g/mol
Melting Point 63 - 64 °C
SMILES String NC1=CC(SC)=CC=C1OC
Appearance Solid (typically off-white to pale brown)

Safety, Handling, and Storage Protocols

Like many electron-rich anilines, 2-Methoxy-5-(methylthio)aniline is susceptible to photo-oxidation and auto-oxidation, which can lead to the formation of dark-colored azo compounds or quinone imines over time.

  • Hazard Classifications: The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity via single exposure (H335).

  • Storage Causality: To maintain >97% purity, the compound must be stored at 2-8 °C in a dark environment. Exposure to ambient light and oxygen accelerates the radical-mediated degradation of the electron-rich thioether and aniline moieties. We strictly recommend storing the material under an inert atmosphere (nitrogen or argon) for long-term stability.

Synthetic Utility and Experimental Workflows

As a Senior Application Scientist, I frequently utilize this building block in two primary pathways: incorporation into API scaffolds via amide bond formation, and chemoselective oxidation to access the corresponding sulfone, 2-Methoxy-5-(methylsulfonyl)aniline[2].

Workflow 1: Sterically Demanding Amide Bond Formation

Due to the ortho-methoxy group, standard coupling reagents (like EDC/HOBt) often yield sluggish reaction kinetics. To overcome this steric penalty, we employ HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester capable of overcoming the steric hindrance around the aniline nitrogen.

Step-by-Step Protocol:

  • Activation: Dissolve 1.1 equivalents of the desired carboxylic acid and 1.2 equivalents of HATU in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the HOAt-active ester.

  • Coupling: Add 1.0 equivalent of 2-Methoxy-5-(methylthio)aniline to the reaction mixture.

  • Completion: Stir at room temperature for 12 hours. Monitor conversion via LC-MS to validate the system.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na 2​ SO 4​ , and concentrate.

AmideCoupling Step1 Carboxylic Acid + HATU + DIPEA Step2 HOAt-Active Ester Intermediate Step1->Step2 DMF, 15 min, RT Step3 Add 2-Methoxy-5-(methylthio)aniline Step2->Step3 Step4 Target Amide Product Step3->Step4 12h, RT

HATU-mediated amide bond formation workflow overcoming ortho-steric hindrance.

Workflow 2: Chemoselective Oxidation to Sulfone

The methylsulfonyl group is a critical pharmacophore in medicinal chemistry. However, direct oxidation of the thioether using meta-chloroperoxybenzoic acid (mCPBA) in the presence of a free aniline is a flawed strategy.

Causality of Protection: The free primary amine is highly susceptible to N-oxidation, leading to competitive formation of nitroso or nitro derivatives[3]. To achieve chemoselectivity, the aniline must be transiently protected (e.g., as a tert-butyl carbamate, Boc) prior to sulfur oxidation.

Step-by-Step Protocol:

  • N-Protection: Treat 2-Methoxy-5-(methylthio)aniline with Boc 2​ O (1.2 eq) and TEA (2.0 eq) in DCM at room temperature for 4 hours to yield the N-Boc protected intermediate.

  • Oxidation: Cool the solution of the protected intermediate in DCM to 0 °C. Slowly add mCPBA (2.2 eq). The use of 2.2 equivalents ensures complete conversion past the sulfoxide intermediate to the desired sulfone, while accounting for trace moisture.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench: Quench with saturated aqueous Na 2​ S 2​ O 3​ to destroy excess oxidant (self-validating safety step), followed by saturated NaHCO 3​ to neutralize the m-chlorobenzoic acid byproduct.

  • Deprotection: Treat the isolated N-Boc sulfone with 20% TFA in DCM for 2 hours at room temperature to reveal the free amine, yielding 2-Methoxy-5-(methylsulfonyl)aniline.

OxidationPathway A 2-Methoxy-5- (methylthio)aniline B N-Boc Protected Thioether A->B Boc2O, TEA (Protection) C N-Boc Protected Sulfone B->C mCPBA (2.2 eq) (Oxidation) D 2-Methoxy-5- (methylsulfonyl)aniline C->D TFA / DCM (Deprotection)

Chemoselective oxidation pathway requiring transient N-protection to prevent N-oxidation.

Conclusion

2-Methoxy-5-(methylthio)aniline is a robust and highly functionalized building block. By understanding the causal relationships between its structural electronics, steric environment, and reactivity, synthetic chemists can design self-validating protocols that maximize yield and chemoselectivity. Proper handling, strategic choice of coupling reagents, and mandatory protecting-group strategies during oxidation are the cornerstones of successfully deploying this compound in advanced drug development.

References

  • Crysdot LLC. "2-Methoxy-5-(methylthio)aniline - Benzene Compounds". Crysdot LLC Product Catalog.

  • LookChem. "2-Methoxy-5-(methylthio)aniline cas no. 1081774-59-5". LookChem Database. 1

  • BLD Pharm. "20945-70-4 | 2-Methoxy-5-(methylsulfonyl)aniline". BLD Pharm Catalog. 2

  • Organic Process Research & Development. "Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis". ACS Publications. 3

Sources

Exploratory

Comprehensive Technical Guide on 2-Methoxy-5-(methylthio)aniline: Molecular Weight, Boiling Point Determination, and Physicochemical Profiling

Executive Summary 2-Methoxy-5-(methylthio)aniline (CAS: 1081774-59-5) is a highly specialized aromatic building block utilized extensively in pharmaceutical and agrochemical research[1]. Structurally, it features an anil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-5-(methylthio)aniline (CAS: 1081774-59-5) is a highly specialized aromatic building block utilized extensively in pharmaceutical and agrochemical research[1]. Structurally, it features an aniline core substituted with a methoxy group at the ortho position and a methylthio (thioether) group at the meta position. The presence of these specific electron-donating heteroatoms (oxygen, sulfur, and nitrogen) significantly influences the molecule's intermolecular forces—specifically hydrogen bonding and dipole-dipole interactions.

For drug development professionals, establishing exact physicochemical parameters such as molecular weight (MW) and boiling point (BP) is not merely a regulatory requirement; it is a fundamental prerequisite for predicting pharmacokinetic behavior, optimizing synthetic workflows, and designing downstream purification processes like distillation and lyophilization.

Molecular Weight: Theoretical Framework & LC-MS Validation

Theoretical Composition

The molecular formula for 2-Methoxy-5-(methylthio)aniline is C₈H₁₁NOS [1]. The exact theoretical molecular weight is calculated based on standard atomic weights, yielding 169.24 g/mol .

Table 1: Molecular Composition of C₈H₁₁NOS

ElementSymbolAtomic Mass ( g/mol )Atom CountTotal Mass ( g/mol )Mass Fraction (%)
CarbonC12.011896.08856.78%
HydrogenH1.0081111.0886.55%
NitrogenN14.007114.0078.28%
OxygenO15.999115.9999.45%
SulfurS32.060132.06018.94%
Total 169.242 100.00%
Empirical Validation via LC-MS (Step-by-Step Protocol)

To empirically validate the molecular weight, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. Because the primary amine group is highly basic, it readily accepts a proton, making Electrospray Ionization in positive mode (ESI+) the most logical and sensitive choice.

  • Step 1: Sample Preparation. Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using an aqueous solution of 0.1% formic acid.

    • Causality: Formic acid acts as a proton donor, ensuring the complete protonation of the aniline nitrogen to maximize the ESI+ signal intensity.

  • Step 2: System Calibration (Self-Validation). Run a pure solvent blank to establish baseline noise and confirm no column carryover. Follow this with a known calibration standard (e.g., reserpine) to validate the mass analyzer's accuracy.

  • Step 3: Chromatographic Separation. Inject 5 µL onto a C18 reverse-phase column.

    • Causality: The hydrophobic C18 stationary phase effectively retains the moderately non-polar aromatic core, separating it from any polar synthetic impurities.

  • Step 4: Mass Detection & Isotopic Analysis. Monitor for the [M+H]⁺ ion at m/z 170.25 .

    • Causality: Beyond the primary mass peak, the system must analyze the isotopic pattern. Sulfur-34 has a natural abundance of ~4.2%. Observing an M+2 peak (m/z 172.25) at approximately 4.5% the intensity of the parent peak serves as an internal, self-validating confirmation of the sulfur atom's presence.

MW_Workflow Sample Analyte: C8H11NOS (MW: 169.24 g/mol) Ionization Electrospray Ionization (ESI+) Formation of [M+H]+ Sample->Ionization Injection (0.1% Formic Acid) Quadrupole Mass Analyzer (Quadrupole / TOF) Ionization->Quadrupole Ion Acceleration Detection Detector m/z = 170.25 observed Quadrupole->Detection Separation by m/z Data Data Processing Isotopic Pattern Analysis Detection->Data Signal Output (M+2 Peak Check)

Figure 1: LC-MS workflow for empirical molecular weight validation of 2-Methoxy-5-(methylthio)aniline.

Boiling Point: Predictive Thermodynamics vs. Empirical Measurement

Because empirical boiling point data for highly specific, newly synthesized compounds like CAS 1081774-59-5 is often undetermined in standard safety data sheets, researchers must rely on predictive Quantitative Structure-Property Relationship (QSPR) models to establish a baseline before executing empirical thermodynamic measurements.

In Silico Predictive Modeling
  • The Joback Method: This is a widely utilized group-contribution method that decomposes a molecule into fundamental functional groups (e.g., -NH₂, -O-CH₃, -S-CH₃, and aromatic ring carbons) and sums their individual thermodynamic contributions[2]. For isomers of C₈H₁₁NOS, the Joback method predicts a normal boiling point of approximately 252.5 ± 15.0 °C at 760 mmHg [3].

  • ACD/Labs PhysChem Suite: Utilizing more advanced QSPR algorithms trained on massive proprietary datasets[4], this method accounts for complex intramolecular interactions and steric hindrance, predicting a boiling point closer to 284.4 ± 23.0 °C for related thioether-aniline isomers[5].

Table 2: Boiling Point Estimates for C₈H₁₁NOS

Predictive ModelEstimated Value (°C)PressureMethodological Basis
Joback Method~252.5 ± 15.0760 mmHgAdditive functional group contributions[2]
ACD/Labs QSPR~284.4 ± 23.0760 mmHgAdvanced structural descriptor algorithms[4]
Empirical Determination via DSC (Step-by-Step Protocol)

Traditional bulk distillation is inappropriate for this compound, as prolonged exposure to temperatures exceeding 200 °C risks thermal degradation (oxidation) of the primary amine and thioether groups. Differential Scanning Calorimetry (DSC) is the superior method.

  • Step 1: Instrument Calibration (Self-Validation). Calibrate the DSC using high-purity Indium (Tₘ = 156.6 °C) and Zinc (Tₘ = 419.5 °C) standards.

    • Causality: This two-point calibration ensures absolute thermodynamic accuracy across the target predictive boiling range of 250–290 °C.

  • Step 2: Sample Encapsulation. Load 2–5 mg of the compound into an aluminum pan and seal it with a pinhole lid .

    • Causality: The pinhole is critical; it allows vapor to escape, maintaining constant atmospheric pressure (1 atm) while preventing premature sample loss that would skew the endothermic curve.

  • Step 3: Thermal Ramping. Heat the sample from 25 °C to 350 °C at a controlled rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

    • Causality: The inert nitrogen atmosphere prevents oxidative degradation of the heteroatoms at high temperatures, ensuring the observed endothermic event is pure vaporization, not decomposition.

  • Step 4: Data Interpretation. The boiling point is determined not by the peak maximum, but by the extrapolated onset temperature of the endothermic vaporization peak.

BP_Workflow Start 2-Methoxy-5-(methylthio)aniline Sample Prep Predict In Silico Prediction (Joback Method / ACD Labs) Start->Predict Theoretical Baseline Exp Empirical Determination Start->Exp Physical Sample Result Validated Boiling Point Data (~252 - 284 °C) Predict->Result Defines Temp Range Capillary Siwoloboff's Capillary Method (Micro-scale Visual) Exp->Capillary High Volume Available DSC Differential Scanning Calorimetry (Thermodynamic) Exp->DSC Low Volume / High Precision Capillary->Result Visual Confirmation DSC->Result Extrapolated Onset Temp

Figure 2: Methodological workflow for predicting and empirically determining the boiling point.

Significance in Pharmaceutical Development

The precise determination of the molecular weight (169.24 g/mol ) and boiling point (~250–290 °C) of 2-Methoxy-5-(methylthio)aniline dictates its handling in drug synthesis. The relatively high boiling point indicates strong intermolecular forces, suggesting low volatility at room temperature. This is highly advantageous during vacuum-assisted solvent removal (e.g., rotary evaporation), as the compound will not co-evaporate with low-boiling solvents like dichloromethane or methanol, ensuring high recovery yields during purification.

References

  • lookchem.com - 2-Methoxy-5-(methylthio)aniline cas no. 1081774-59-5 98% URL:[Link]

  • grokipedia.com - Joback method URL: [Link]

  • acdlabs.com - Calculate Physicochemical Properties | PhysChem Suite URL:[Link]

Sources

Foundational

A Technical Guide to Characterizing the Pharmacokinetic Profile of Novel 2-Methoxy-5-(methylthio)aniline Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: From Chemical Entity to Therapeutic Candidate In the landscape of drug discovery, the journey of a molecule from a promising hit to a via...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: From Chemical Entity to Therapeutic Candidate

In the landscape of drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a complex interplay of pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug). 2-Methoxy-5-(methylthio)aniline and its derivatives represent a chemical scaffold with potential utility in medicinal chemistry.[1] However, its biological activity is intrinsically linked to its ability to reach the target site of action in sufficient concentration and for an appropriate duration. This guide provides a comprehensive framework for elucidating the pharmacokinetic (PK) profile of novel aniline-based small molecules, focusing on the core principles of Absorption, Distribution, Metabolism, and Excretion (ADME). As a senior application scientist, the following narrative is structured not as a rigid template, but as a logical, field-tested progression of inquiry, explaining the causality behind each experimental choice to build a robust and predictive PK profile.

Part 1: Foundational In Vitro ADME Profiling: Building the Predictive Framework

Before committing to costly and complex in vivo studies, a suite of in vitro assays provides critical, early insights into a compound's potential liabilities and helps guide medicinal chemistry efforts.[2][3] This "fail early, fail often" strategy is paramount for efficient drug development.[4] The goal is to characterize the molecule's intrinsic properties that dictate its behavior within a biological system.

Absorption: Will the Compound Enter Systemic Circulation?

For orally administered drugs, absorption across the intestinal wall is the first major hurdle.[5] We use cell-based models that mimic the human intestinal epithelium to predict this process.

The Caco-2 cell line, derived from human colon adenocarcinoma, is the industry gold standard for predicting intestinal permeability.[6] When cultured for approximately 21 days, these cells differentiate into a polarized monolayer with tight junctions and express key uptake and efflux transporters, closely resembling the intestinal barrier.[5]

Experimental Rationale & Self-Validation: The primary output is the apparent permeability coefficient (Papp). A high Papp value suggests good passive diffusion and potential for high oral absorption. The assay's trustworthiness is maintained by a multi-layered validation system:

  • Monolayer Integrity: Transepithelial Electrical Resistance (TEER) is measured before and after the experiment. A consistent and high TEER value (e.g., ≥ 200 Ω·cm²) confirms that the cell junctions are intact.[7]

  • Paracellular Leakage Control: The flux of a low-permeability marker, such as Lucifer yellow, is measured alongside the test compound. Minimal passage of this marker validates that the compound is primarily crossing the cells (transcellularly) rather than passing between them (paracellularly).[6]

  • Efflux Assessment: By measuring permeability in both directions—apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A)—we can calculate an Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 strongly suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug back into the intestinal lumen, limiting its absorption.[6]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for full differentiation into a polarized monolayer.

  • Pre-Experiment Validation: Measure TEER values of each well to ensure monolayer integrity. Discard any wells that do not meet the established criteria.

  • Dosing Solution Preparation: Prepare the dosing solution of 2-Methoxy-5-(methylthio)aniline in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a typical concentration of 1-10 µM.

  • A-to-B Permeability:

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber. .

  • B-to-A Permeability:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 1-2 hours.[7]

  • Sampling: At the end of the incubation, take aliquots from both the donor and receiver chambers.

  • Post-Experiment Validation: Re-measure TEER and assess Lucifer yellow flux to confirm monolayer integrity was maintained throughout the experiment.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[8][9]

  • Calculation: Calculate Papp values using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Data Interpretation:

Papp (x 10⁻⁶ cm/s) Predicted Absorption
< 1 Low
1 - 10 Moderate

| > 10 | High |

Efflux Ratio (ER)Interpretation
< 2Not a significant efflux substrate
> 2Potential substrate of efflux transporters
Distribution: Where Will the Compound Go?

Once absorbed, a drug distributes throughout the body, but only the 'free' (unbound) fraction can interact with its target and exert a pharmacological effect.[10] Plasma Protein Binding (PPB) is a critical parameter that determines this free fraction.

The RED method is a reliable and widely used technique to determine the fraction of a compound bound to plasma proteins.[11][12] It involves a device with two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

Experimental Rationale & Self-Validation: The assay measures the compound's concentration in the plasma-containing chamber and the protein-free buffer chamber once equilibrium is reached. The fraction unbound (fu) is the ratio of the buffer concentration to the plasma concentration.[12] A low fu indicates high binding, which can limit efficacy and tissue penetration. The system's validity is ensured by:

  • Equilibrium Confirmation: The incubation time (typically 4-6 hours) is pre-validated with known compounds to ensure equilibrium is achieved.[11]

  • Mass Balance: The total amount of compound recovered from both chambers at the end of the experiment should be close to the initial amount added (e.g., 80-120%), ensuring compound stability and minimal non-specific binding to the device.[12]

  • Control Compounds: Warfarin (highly bound) and Metoprolol (lowly bound) are often run as controls to validate the assay performance.

Protocol: Plasma Protein Binding by RED

  • Preparation: Spike the test compound into plasma (human, rat, etc.) at a defined concentration (e.g., 1 µM).

  • Device Loading: Add the plasma-compound mixture to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber.[12]

  • Incubation: Seal the plate and incubate at 37°C for 4-6 hours with shaking to facilitate equilibrium.

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, add blank plasma to the buffer aliquot and PBS to the plasma aliquot to ensure the final sample matrices are identical.[12]

  • Sample Preparation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the protein.[11]

  • Quantification: Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.

  • Calculation: Calculate the percentage unbound: % Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.

Data Interpretation:

% Unbound (fu) Interpretation Implication
> 20% Low Binding High free fraction, potentially higher efficacy and clearance
5% - 20% Moderate Binding

| < 5% | High Binding | Low free fraction, may require higher doses, acts as a reservoir |

Metabolism: How is the Compound Cleared?

Metabolism, primarily in the liver, is the body's primary mechanism for clearing foreign compounds. Assessing metabolic stability is crucial for predicting a drug's half-life and dosing regimen.[13]

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[14] This assay measures the rate at which a compound is depleted when incubated with microsomes.

Experimental Rationale & Self-Validation: The rate of disappearance of the parent compound over time is used to calculate the intrinsic clearance (Clint), a measure of the liver's inherent ability to metabolize the drug.[15] A high Clint suggests the drug will be rapidly cleared in vivo, leading to a short half-life. The assay is validated by:

  • Cofactor Dependence: The reaction is initiated by adding the cofactor NADPH. A control incubation without NADPH should show minimal compound depletion, confirming the metabolism is enzyme-mediated.[16]

  • Positive Controls: Compounds with known metabolic fates (e.g., Verapamil for high clearance, Warfarin for low clearance) are included to ensure the microsomes are metabolically active.

  • Time-Zero Point: The 0-minute time point serves as the baseline (100%) to which all other time points are compared.

Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (pH 7.4). Prepare an NADPH regenerating system solution.[17]

  • Incubation Mixture: In a 96-well plate, add the microsomal solution and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring it to temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling: Stop the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a cold "stop solution" (e.g., acetonitrile with an internal standard).[16]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percent remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Data Interpretation:

In Vitro t½ (minutes) Predicted In Vivo Hepatic Clearance
> 60 Low
15 - 60 Moderate

| < 15 | High |

Part 2: Predicting Metabolic Fate

Based on the structure of 2-Methoxy-5-(methylthio)aniline, we can predict likely metabolic pathways. The thioether (methylthio) group is susceptible to oxidation by CYP enzymes to form the corresponding sulfoxide and subsequently the sulfone.[18] The aniline moiety can undergo N-hydroxylation, a common metabolic activation pathway for aromatic amines.[19] The methoxy group may also be a site for O-demethylation. Identifying these metabolites is key to understanding the full clearance mechanism and assessing any potential for toxic byproducts.

Part 3: Integrated View and Path Forward

The data gathered from this initial in vitro screening provides a foundational pharmacokinetic profile. For a compound like 2-Methoxy-5-(methylthio)aniline, this profile allows for informed decision-making. High permeability and moderate stability might advance the compound, while high efflux or rapid metabolic clearance would flag it for medicinal chemistry optimization.[2] These results are not just data points; they are the first chapter in the story of the compound's journey through a biological system, guiding the design of more complex in vivo studies.

Visualizations

General Workflow for In Vitro PK Profiling

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism a1 Caco-2 Cell Seeding (21 days) a2 TEER/Lucifer Yellow QC a1->a2 a3 Bidirectional Dosing (A->B, B->A) a2->a3 a4 LC-MS/MS Analysis a3->a4 a5 Calculate Papp & ER a4->a5 d1 Spike Compound in Plasma d2 Rapid Equilibrium Dialysis (4h @ 37°C) d1->d2 d3 Matrix-Match Samples d2->d3 d4 LC-MS/MS Analysis d3->d4 d5 Calculate % Unbound (fu) d4->d5 m1 Incubate with Liver Microsomes m2 Initiate with NADPH m1->m2 m3 Time-Point Quenching (0-60 min) m2->m3 m4 LC-MS/MS Analysis m3->m4 m5 Calculate t½ & Clint m4->m5 start Test Compound: 2-Methoxy-5-(methylthio)aniline start->a1 start->d1 start->m1

Caption: A high-level workflow for the parallel in vitro assessment of ADME properties.

Predicted Metabolic Pathway

G parent 2-Methoxy-5-(methylthio)aniline sulfoxide Sulfoxide Metabolite parent->sulfoxide CYP-mediated Oxidation nhydroxy N-Hydroxy Metabolite parent->nhydroxy CYP-mediated N-Hydroxylation demethyl O-Demethylated Metabolite parent->demethyl CYP-mediated O-Demethylation sulfone Sulfone Metabolite sulfoxide->sulfone CYP-mediated Oxidation

Caption: Plausible Phase I metabolic pathways for 2-Methoxy-5-(methylthio)aniline.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Google Cloud.
  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • In Vitro ADME Assays and Services. Charles River Laboratories.
  • Caco2 assay protocol. Unknown Source.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
  • Caco-2 Permeability Assay Protocol. Creative Bioarray.
  • Plasma Protein Binding Assay. Visikol.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
  • In Vitro ADME. BioDuro.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io.
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. Sigma-Aldrich.
  • Plasma Protein Binding Assay. Domainex.
  • Metabolic Stability Assays. Merck Millipore.
  • In-vitro plasma protein binding. Protocols.io.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io.
  • Microsomal Stability Assay. Creative Bioarray.
  • The biosynthesis of thiol- and thioether-containing cofactors and secondary metabolites catalyzed by radical S-adenosylmethionine enzymes. PubMed.
  • Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. PMC.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate.
  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Unknown Source.
  • Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols. Benchchem.
  • Bioanalytical Method Development for Drugs Associated with Issues Derived from Conversion of Compounds. Unknown Source.
  • 2-(Methylthio)aniline Properties. EPA.
  • A Review: Bioanalytical Method Development and Validation. RJPN.
  • Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology.
  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. PMC.
  • Aromatization of cyclic hydrocarbons via thioether elimination reaction. RSC Publishing.
  • 2-(Methylthio)aniline. PubChem.
  • 2-Methoxy-5-(methylthio)aniline cas no. 1081774-59-5 98% CAS NO.1081774-59-5. Win-Win chemical Co. Ltd.
  • Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Unknown Source.
  • Aniline replacement in drug-like compounds. Cresset Group.
  • Thioether Formation. American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable.
  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. ResearchGate.
  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI.
  • Aniline Derivatives: A Comparative Analysis of Biological Activity for Drug Discovery. Benchchem.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review.

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-Methoxy-5-(methylthio)aniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifier: CAS No. 1081774-59-5[1] Primary Application: Advanced building block for pharmaceutical and agrochemical libraries...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifier: CAS No. 1081774-59-5[1] Primary Application: Advanced building block for pharmaceutical and agrochemical libraries.

Synthetic Strategy & Mechanistic Rationale

The synthesis of 2-methoxy-5-(methylthio)aniline requires precise control over both regioselectivity and chemoselectivity. While direct nucleophilic aromatic substitution (SNAr) of halogenated nitroanisoles is a potential route, it often suffers from poor yields due to the weak electron-withdrawing effect of a meta-positioned nitro group.

To ensure a highly scalable and self-validating system, this protocol utilizes a two-step sequence starting from the commercially available 4-methoxythioanisole :

  • Regioselective Electrophilic Aromatic Nitration: The starting material contains two electron-donating groups (EDGs): a methoxy group (–OCH₃) and a methylthio group (–SCH₃). Because oxygen is more electronegative but possesses a significantly stronger +M (mesomeric) effect than sulfur, the methoxy group dominates the directing effect. Consequently, nitration occurs exclusively at the position ortho to the methoxy group, yielding 1-methoxy-4-(methylthio)-2-nitrobenzene.

  • Chemoselective Reduction: The reduction of the nitroarene to the corresponding aniline must tolerate the sensitive thioether linkage. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strongly contraindicated here, as the sulfur atom will rapidly poison the palladium catalyst. Instead, we employ a classic Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This system is highly chemoselective, environmentally benign, and provides excellent yields without cleaving or oxidizing the thioether[2][3].

Synthetic Workflow

G SM 4-Methoxythioanisole (Starting Material) Step1 Regioselective Nitration HNO3 / AcOH, 0°C SM->Step1 Int 1-Methoxy-4-(methylthio) -2-nitrobenzene Step1->Int Step2 Chemoselective Reduction Fe / NH4Cl, 70°C Int->Step2 Prod 2-Methoxy-5-(methylthio) aniline (Target Product) Step2->Prod

Figure 1: Two-step synthetic workflow for 2-Methoxy-5-(methylthio)aniline.

Materials and Reagents

Reagent / MaterialRoleEquivalentsSafety / Handling Notes
4-Methoxythioanisole Starting Material1.0 eqIrritant. Handle in fume hood.
Nitric Acid (68-70%) Electrophile Source1.1 eqStrong oxidizer/corrosive. Causes severe burns.
Glacial Acetic Acid Solvent (Step 1)10 volumesFlammable, corrosive.
Iron Powder (Fine, <10 μm) Reducing Agent5.0 eqFlammable solid. Avoid inhalation.
Ammonium Chloride Proton Source / Activator2.0 eqMild irritant.
Ethanol / Water (4:1) Solvent (Step 2)15 volumesFlammable solvent.
Celite® 545 Filtration AidAs neededInhalation hazard (silica).

Experimental Protocols

Step 1: Synthesis of 1-Methoxy-4-(methylthio)-2-nitrobenzene

Causality Note: The reaction temperature must be strictly maintained between 0–5 °C during the addition of nitric acid. Elevated temperatures will lead to the undesired oxidation of the thioether to a sulfoxide or sulfone, destroying the starting material.

  • Preparation: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a thermometer.

  • Dissolution: Add 4-methoxythioanisole (1.54 g, 10.0 mmol) and glacial acetic acid (15 mL) to the flask. Stir to dissolve.

  • Cooling: Immerse the flask in an ice-water bath and allow the internal temperature to reach 0–2 °C.

  • Nitration: Charge the dropping funnel with 68% Nitric acid (0.70 mL, ~11.0 mmol) dissolved in glacial acetic acid (5 mL). Add this solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Maturation: Once the addition is complete, maintain stirring at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) for an additional 2 hours.

  • Workup: Pour the reaction mixture slowly into 100 mL of vigorously stirred crushed ice/water. A yellow precipitate will form.

  • Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold distilled water (3 × 20 mL) to remove residual acetic and nitric acids. Dry the solid in vacuo at 40 °C overnight.

Step 2: Synthesis of 2-Methoxy-5-(methylthio)aniline

Causality Note: The Fe/NH₄Cl system generates an active iron surface that facilitates electron transfer to the nitro group without interacting with the sulfur lone pairs[2][3]. Hot filtration is critical, as the aniline product can co-precipitate with iron oxides upon cooling.

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 1-methoxy-4-(methylthio)-2-nitrobenzene (1.99 g, 10.0 mmol) in a mixture of Ethanol (40 mL) and distilled water (10 mL).

  • Activation: Add fine Iron powder (2.79 g, 50.0 mmol) and solid Ammonium chloride (1.07 g, 20.0 mmol) to the suspension.

  • Reduction: Heat the vigorously stirred mixture to 70 °C (gentle reflux) using an oil bath. Maintain this temperature for 2 to 3 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 3:1; UV detection). The starting material spot should completely disappear.

  • Filtration: While the mixture is still hot (approx. 50 °C), filter it through a 1-inch pad of Celite® to remove the iron sludge (Fe₃O₄ byproducts). Wash the Celite® pad thoroughly with hot Ethyl Acetate (3 × 30 mL).

  • Extraction: Concentrate the combined filtrate under reduced pressure to remove the ethanol. Transfer the aqueous residue to a separatory funnel and extract with Ethyl Acetate (2 × 50 mL).

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude amine as a dark oil that crystallizes upon standing. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) if analytical purity is required.

Reaction Optimization and Analytical Data

To ensure this protocol acts as a self-validating system, compare your empirical results against the benchmark data provided in the table below.

ParameterStep 1: Nitro IntermediateStep 2: Final Aniline Product
Appearance Bright yellow crystalline solidOff-white to pale brown solid
Typical Yield 82 - 88%90 - 95%
TLC Rf 0.45 (Hexanes:EtOAc 4:1)0.20 (Hexanes:EtOAc 4:1)
¹H NMR Signatures (CDCl₃) δ 7.8 (d, 1H, Ar-H ortho to NO₂)δ 3.95 (s, 3H, -OCH₃)δ 2.50 (s, 3H, -SCH₃)δ 6.7 (d, 1H, Ar-H)δ 3.85 (s, 3H, -OCH₃)δ 3.70 (br s, 2H, -NH₂)δ 2.40 (s, 3H, -SCH₃)
ESI-MS (m/z) [M+H]⁺ calculated: 200.0[M+H]⁺ calculated: 170.1

References

  • Xiao, Z.-P., et al. (2010). "Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines." Synthetic Communications, 40(5), 661–665.[Link]

  • Parsons, A. F., et al. (2023). "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." Journal of Chemical Education, 100(9), 3456–3463.[Link]

  • LookChem Database (2024). "2-Methoxy-5-(methylthio)aniline cas no. 1081774-59-5." Win-Win Chemical CO., Limited.[Link]

Sources

Application

Application Note: Dissolution Protocols for 2-Methoxy-5-(methylthio)aniline in DMSO and Common Organic Solvents

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 2-Methoxy-5-(methylthio)aniline (CAS No. 1081774-59-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 2-Methoxy-5-(methylthio)aniline (CAS No. 1081774-59-5). As a substituted aniline, this compound serves as a valuable building block in organic synthesis and medicinal chemistry. Achieving complete and stable dissolution is paramount for ensuring the accuracy, reproducibility, and success of downstream applications, including reaction chemistry, biological screening, and analytical characterization. This guide details the physicochemical rationale for solvent selection, provides validated step-by-step protocols for dissolution in Dimethyl Sulfoxide (DMSO) and a range of common organic solvents, and offers methodologies for experimental solubility determination. Furthermore, critical safety, handling, and stability considerations are discussed to ensure best laboratory practices.

Physicochemical Profile & Solubility Rationale

2-Methoxy-5-(methylthio)aniline is an aromatic amine whose solubility is dictated by its unique molecular structure. The presence of a nonpolar benzene ring, a polar amino (-NH₂) group, a methoxy (-OCH₃) ether, and a methylthio (-SCH₃) sulfide group imparts an amphiphilic character with distinct electronic and steric properties.

The aniline backbone provides a foundation for solubility in many organic solvents, a characteristic shared by the parent compound, aniline, which is miscible with solvents like ethanol, ether, and benzene.[1][2][3] The amino group can act as a hydrogen bond donor, while the oxygen of the methoxy group and the sulfur of the methylthio group can act as hydrogen bond acceptors, influencing interactions with protic solvents. The overall molecular polarity, however, is dominated by the aromatic ring and the two sulfur- and oxygen-containing substituents, suggesting strong solubility in aprotic polar solvents and moderate solubility in less polar media.

Table 1: Physicochemical Properties of 2-Methoxy-5-(methylthio)aniline

PropertyValueSource(s)
CAS Number 1081774-59-5[4]
Molecular Formula C₈H₁₁NOS[4]
Molecular Weight 169.24 g/mol Inferred from Formula
Predicted Appearance Solid (Powder or Crystals)Based on similar structures
Predicted Stability Air and light-sensitiveBased on aniline chemistry[2]

Critical Safety and Handling Precautions

Substituted anilines require careful handling due to their potential toxicity. While specific data for this compound is limited, data from structurally related methylthio-anilines indicates a need for stringent safety protocols.

  • Hazard Profile: Assumed to be toxic or harmful if swallowed, inhaled, or in contact with skin.[5][6][7][8] May cause significant skin and eye irritation.[9][10] Some related aromatic amines are suspected carcinogens or mutagens.[11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[5][9][10]

  • Handling: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][9] Use non-sparking tools and prevent the formation of dust.[5]

  • First Aid: In case of skin contact, wash immediately and thoroughly with soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6][10] If inhaled, move the person to fresh air.[5] In all cases of exposure, seek immediate medical attention.[9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[6]

Protocol for Dissolution in DMSO (for Stock Solutions)

Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions for biological screening and drug discovery due to its exceptional solvating power.[12] However, its hygroscopic nature and the potential for compound precipitation upon dilution into aqueous media necessitate a standardized protocol.[12]

Rationale and Key Considerations
  • High Solvating Power: DMSO is a highly polar aprotic solvent capable of disrupting intermolecular forces in solid-state compounds.

  • Precipitation Risk: Compounds dissolved in 100% DMSO may crash out when diluted into aqueous buffers. To mitigate this, serial dilutions should be performed in 100% DMSO before the final dilution into assay media.[12]

  • Cellular Effects: The final concentration of DMSO in cell-based assays should be kept to a minimum (typically <0.5%) to avoid cytotoxicity.[12]

Step-by-Step Protocol for a 50 mM Stock Solution
  • Calculation: Determine the mass of 2-Methoxy-5-(methylthio)aniline required.

    • Mass (mg) = 50 mmol/L * 0.001 L * 169.24 g/mol * 1000 mg/g = 8.46 mg (for 1 mL).

  • Weighing: Accurately weigh the calculated mass of the solid compound into a sterile, conical-bottom microcentrifuge tube or an amber glass vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO (e.g., 1 mL for an 8.46 mg sample) to the vial using a calibrated micropipette.

  • Dissolution:

    • Cap the vial securely and vortex gently for 30-60 seconds.[12] The primary goal is to create a homogenous suspension.

    • If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[12] Sonication provides energy to break the crystal lattice structure.

    • As a final step, gentle warming in a 37°C water bath can be employed for a few minutes.[12] Caution: Use heat judiciously, as prolonged exposure can degrade sensitive compounds.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[12] Store at -20°C or -80°C.

Workflow for DMSO Stock Preparation

cluster_prep DMSO Stock Solution Protocol cluster_dissolve Dissolution Methods calc 1. Calculate Mass (e.g., for 50 mM) weigh 2. Weigh Compound (into amber vial) calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Aid Dissolution add_dmso->dissolve verify 5. Verify Clarity dissolve->verify If clear vortex Vortex (Gentle) dissolve->vortex store 6. Aliquot & Store (-20°C / -80°C) verify->store sonicate Sonicate (Bath) vortex->sonicate If needed warm Warm (37°C, Brief) sonicate->warm If needed warm->dissolve

Caption: Workflow for preparing a DMSO stock solution of 2-Methoxy-5-(methylthio)aniline.

Protocol for Dissolution in Organic Solvents

The choice of an organic solvent depends on the specific application, such as chemical synthesis, purification (e.g., chromatography, recrystallization), or analytical sample preparation.

Solvent Selection Guide

The principle of "like dissolves like" is the primary guide. The polarity of 2-Methoxy-5-(methylthio)aniline suggests high solubility in polar organic solvents and decreasing solubility as solvent polarity decreases.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amine and ether functionalities.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)High to ModerateStrong dipole-dipole interactions are effective at solvating the molecule.
Chlorinated Dichloromethane (DCM), ChloroformHighGood balance of polarity to interact with the entire molecule.
Aromatic Toluene, BenzeneModeratePi-stacking interactions with the aniline ring can promote solubility.
Nonpolar Hexanes, HeptaneLowInsufficient polarity to overcome the intermolecular forces of the solid compound.
Logical Flow for Solvent Selection

node_result node_result purification Purification? node_result->purification analysis Analysis (e.g., NMR)? node_result->analysis start Define Application reaction Chemical Reaction? start->reaction reaction->node_result No select_reaction Choose inert, compatible solvent (e.g., THF, Toluene, DCM) reaction->select_reaction Yes purification->node_result No select_purification Use solvent pair for recrystallization (e.g., EtOAc/Hexanes) purification->select_purification Yes select_analysis Use deuterated solvent (e.g., CDCl₃, DMSO-d₆) analysis->select_analysis Yes

Caption: Decision workflow for selecting an appropriate organic solvent based on application.

General Dissolution Protocol

This protocol can be adapted for any of the recommended organic solvents.

  • Accurately weigh the required mass of 2-Methoxy-5-(methylthio)aniline into a suitable flask or vial.

  • Add a portion of the selected solvent (approximately 50-70% of the final volume).

  • Agitate the mixture using a magnetic stir bar or gentle swirling at room temperature.

  • If dissolution is slow, sonication can be applied.

  • Once the solid is dissolved, add the remaining solvent to reach the final desired concentration.

  • For reactions sensitive to air or moisture, perform these steps under an inert atmosphere.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is a reliable and widely accepted standard.[13] This protocol establishes the saturation solubility of the compound in a chosen solvent at a specific temperature.

Methodology
  • Preparation: Add an excess amount of solid 2-Methoxy-5-(methylthio)aniline to a known volume of the test solvent (e.g., DMSO, ethanol) in a sealed vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This extended period ensures the system reaches thermodynamic equilibrium.

  • Sedimentation: Allow the vial to stand undisturbed for at least 12-24 hours to let undissolved solids settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Do not disturb the solid at the bottom.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove any remaining microparticulates.

  • Analysis: Dilute the filtered sample with a suitable mobile phase and quantify the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The measured concentration represents the saturation solubility of the compound in that solvent at the tested temperature.

Shake-Flask Workflow Diagram

start Add Excess Solid to Solvent equilibrate Equilibrate on Shaker (24-48h, 25°C) start->equilibrate sediment Sedimentation (12-24h) equilibrate->sediment sample Withdraw Supernatant sediment->sample filter Filter (0.22 µm) sample->filter analyze Dilute & Analyze (e.g., HPLC-UV) filter->analyze result Calculate Solubility (e.g., mg/mL or M) analyze->result

Caption: Experimental workflow for determining saturation solubility via the shake-flask method.

Stability and Troubleshooting

Table 3: Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Solution Discoloration (Yellow/Brown) Oxidation of the aniline moiety, accelerated by air, light, or impurities.[2][14]Prepare solutions fresh before use. Store stock solutions in amber vials, under an inert atmosphere, and at low temperatures.[6][14] Use high-purity, deoxygenated solvents where possible.[14]
Precipitate Forms in Stock During Storage Supersaturated solution was created; temperature change reduced solubility.Gently warm and sonicate the vial to redissolve. If precipitation persists, the concentration is likely above its solubility limit at the storage temperature. Prepare a new, more dilute stock.
Precipitate Forms Upon Dilution in Aqueous Buffer The compound's low aqueous solubility causes it to crash out of the DMSO/organic solvent mixture.Perform serial dilutions in 100% of the initial solvent (e.g., DMSO) before the final "spike" into the aqueous medium.[12] Consider using co-solvents or formulation agents if compatible with the experiment.[15]
Inconsistent Experimental Results Degradation of the compound in solution leading to variable active concentrations.Quantify the compound concentration via HPLC immediately before each experiment. Perform a stability study under your specific experimental conditions to determine the degradation rate.[14]

References

  • Aniline: Organic Chemistry II Study Guide. Fiveable. Available at: [Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. Available at: [Link]

  • 2-Methoxy-5-(methylthio)aniline. Crysdot LLC. Available at: [Link]

  • 2-(Methylthio)aniline Properties. EPA CompTox Chemicals Dashboard. Available at: [Link]

  • Safety Data Sheet - 4-(Methylthio)aniline. Angene Chemical. Available at: [Link]

  • 2-(Methylthio)aniline | C7H9NS. PubChem. Available at: [Link]

  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? ResearchGate. Available at: [Link]

  • The Dissociation of Anilinium Ions in Aqueous Dimethylsulfoxide. Canadian Journal of Chemistry. Available at: [Link]

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Method

The Emerging Potential of 2-Methoxy-5-(methylthio)aniline in Advanced Materials: A Prospective Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: Unveiling a Novel Monomer for Functional Polymers In the continuous pursuit of novel mat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling a Novel Monomer for Functional Polymers

In the continuous pursuit of novel materials with tailored properties, the strategic design of monomeric building blocks is paramount. 2-Methoxy-5-(methylthio)aniline emerges as a compelling candidate for the synthesis of new functional polymers. This aniline derivative, featuring both an electron-donating methoxy group and a polarizable methylthio group, presents a unique electronic and structural profile. While comprehensive research on the homopolymer of 2-Methoxy-5-(methylthio)aniline is nascent, this guide serves as a prospective exploration into its potential applications in materials science. By drawing parallels with well-studied substituted polyanilines, we will delineate potential synthetic routes, anticipate the properties of the resulting polymer, and propose promising avenues for its application. This document is intended to be a foundational resource for researchers poised to investigate this intriguing monomer.

Anticipated Properties of Poly(2-methoxy-5-(methylthio)aniline) (PMMTA)

The properties of a polymer are intrinsically linked to the functional groups present on its monomeric units. Based on existing literature on analogous substituted polyanilines, we can forecast a unique combination of characteristics for PMMTA.

PropertyAnticipated Characteristic of PMMTARationale based on Analogous Polymers
Solubility Enhanced solubility in common organic solventsThe presence of the methoxy group is known to improve the processability of polyanilines by increasing their solubility.[1]
Electrical Conductivity Moderate conductivity, potentially lower than pristine polyanilineWhile the methoxy group can increase solubility, both methoxy and methylthio groups may introduce steric hindrance, which can affect inter-chain charge transport and thus lower conductivity.[2][3]
Optical Properties Potentially high refractive indexSulfur-containing polymers, particularly those with methylthio groups, have been shown to exhibit high refractive indices, a desirable property for optical applications.[4]
Electrochemical Activity Expected to be electrochemically active with distinct redox statesThe aniline backbone is inherently redox-active, and the substituents will likely modulate the redox potentials.
Thermal Stability Good thermal stabilityPolyaniline and its derivatives are generally known for their good thermal and environmental stability.[1]

Proposed Synthetic Protocols for Poly(2-methoxy-5-(methylthio)aniline)

The polymerization of aniline and its derivatives can be achieved through both chemical and electrochemical oxidative methods. The following protocols are proposed as starting points for the synthesis of PMMTA.

Protocol 1: Chemical Oxidative Polymerization

This method is a common and scalable approach for synthesizing polyaniline and its derivatives.

Rationale: Ammonium persulfate is a widely used and effective oxidizing agent for the polymerization of anilines in an acidic medium. The acidic environment is crucial for the formation of the conductive emeraldine salt form of the polymer.

Step-by-Step Methodology:

  • Monomer Solution Preparation: Dissolve a specific amount of 2-Methoxy-5-(methylthio)aniline in 1 M hydrochloric acid (HCl) in a flask. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Oxidant Solution Preparation: In a separate beaker, dissolve an equimolar amount of ammonium persulfate ((NH₄)₂S₂O₈) in 1 M HCl and cool it to 0-5 °C.

  • Polymerization: Slowly add the chilled oxidant solution dropwise to the monomer solution under vigorous stirring. The reaction mixture is expected to change color, indicating the onset of polymerization.

  • Reaction Completion and Isolation: Continue stirring the reaction mixture at 0-5 °C for several hours. The precipitated polymer is then collected by filtration.

  • Washing and Purification: Wash the collected polymer powder sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and oxidant.

  • Drying: Dry the purified polymer powder under vacuum at a moderate temperature.

Monomer 2-Methoxy-5-(methylthio)aniline in 1M HCl Mixing Dropwise addition at 0-5 °C Monomer->Mixing Oxidant Ammonium Persulfate in 1M HCl Oxidant->Mixing Polymerization Polymerization (Stirring for hours) Mixing->Polymerization Filtration Filtration Polymerization->Filtration Washing Washing with HCl, Water, Methanol Filtration->Washing Drying Vacuum Drying Washing->Drying PMMTA Poly(2-methoxy-5-(methylthio)aniline) (PMMTA) Powder Drying->PMMTA

Caption: Chemical Oxidative Polymerization Workflow.

Protocol 2: Electrochemical Polymerization

Electrochemical polymerization offers excellent control over the polymer film thickness and morphology.

Rationale: This method allows for the direct deposition of a polymer film onto a conductive substrate. The properties of the film can be tuned by controlling the electrochemical parameters such as potential, current density, and scan rate.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a solution containing 2-Methoxy-5-(methylthio)aniline and an electrolyte (e.g., 1 M HCl) in a suitable solvent like water or acetonitrile.

  • Electrochemical Cell Setup: Use a three-electrode system with a working electrode (e.g., indium tin oxide (ITO) glass, platinum, or gold), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a constant potential or cycle the potential within a specific range to initiate and grow the polymer film on the working electrode.

  • Film Characterization: After deposition, rinse the polymer-coated electrode with the solvent to remove any unreacted monomer and electrolyte. The film can then be characterized.

cluster_cell Electrochemical Cell WE Working Electrode (e.g., ITO) Deposition Polymer Film Deposition WE->Deposition Potential Cycling/ Constant Potential CE Counter Electrode (e.g., Pt) RE Reference Electrode (e.g., Ag/AgCl) Electrolyte Electrolyte Solution: 2-Methoxy-5-(methylthio)aniline + Acid (e.g., HCl) Electrolyte->WE Electrolyte->CE Electrolyte->RE Power Potentiostat Power->WE Rinsing Rinsing Deposition->Rinsing PMMTA_Film PMMTA Film on Electrode Rinsing->PMMTA_Film

Caption: Electrochemical Polymerization Setup.

Potential Applications in Materials Science

The unique combination of a methoxy and a methylthio group suggests several exciting potential applications for PMMTA.

  • Processable Conducting Polymers: The anticipated enhanced solubility could make PMMTA a candidate for applications requiring solution-based processing, such as printable electronics, conductive inks, and coatings. The ability to form uniform thin films is a significant advantage over intractable conducting polymers like pristine polyaniline.[1]

  • High Refractive Index Materials: The presence of the sulfur-containing methylthio group could impart a high refractive index to the polymer.[4] This would make PMMTA a promising material for optical applications, including anti-reflective coatings, encapsulation for LEDs and other optical devices, and in the fabrication of advanced lenses.

  • Chemical Sensors: Polyaniline and its derivatives are well-known for their use in chemical sensors due to the sensitivity of their conductivity to various analytes.[5][6] The specific functional groups on PMMTA might offer unique selectivity and sensitivity towards certain analytes, opening up possibilities for its use in environmental monitoring, industrial process control, and medical diagnostics.

  • Corrosion Protection: Conducting polymers can act as effective corrosion inhibitors for metals. The film-forming ability and potential for good adhesion of PMMTA could be explored for creating protective coatings on metallic surfaces.

Conclusion and Future Outlook

2-Methoxy-5-(methylthio)aniline represents a largely unexplored frontier in the field of functional polymers. The prospective analysis presented in this guide, based on established principles of polymer chemistry and materials science, suggests that its polymer, PMMTA, could possess a unique and valuable set of properties. The proposed synthetic protocols provide a clear starting point for researchers to begin their investigations. The potential applications in areas ranging from electronics to optics and sensing are compelling. Further experimental validation is, of course, necessary to fully elucidate the structure-property relationships and unlock the full potential of this promising new material. The scientific community is encouraged to embark on the synthesis, characterization, and application of poly(2-methoxy-5-(methylthio)aniline), a journey that could lead to significant advancements in materials science.

References

Sources

Application

Application Note: Chromatographic Separation and Extraction of 2-Methoxy-5-(methylthio)aniline

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Physicochemical Rationale 2-Methoxy-5-(methylthio)aniline is a highly functionalized aromatic amine that serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Physicochemical Rationale

2-Methoxy-5-(methylthio)aniline is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of targeted therapeutics and advanced agrochemicals. The simultaneous presence of an electron-donating methoxy group, a lipophilic methylthio ether, and a basic primary amine creates a unique physicochemical profile that complicates trace-level extraction and chromatographic analysis.

As a Senior Application Scientist, developing a robust method requires moving beyond generic protocols to address the specific chemical causality of the molecule:

  • Amine Basicity (pKa ~4.5–5.0): At physiological or neutral pH, the primary amine exists in a partial state of protonation. In reversed-phase high-performance liquid chromatography (RP-HPLC), this leads to severe peak tailing due to secondary ion-exchange interactions with residual acidic silanols on the silica support [1].

  • Thioether Oxidation: The -SCH3 moiety is highly susceptible to oxidation, rapidly forming sulfoxides or sulfones. Sample preparation must avoid oxidative environments and utilize amber glassware to prevent photo-catalyzed degradation.

  • Analytical Modality: While gas chromatography (GC) is utilized for volatile anilines, the thermal lability and polarity of highly substituted anilines often necessitate complex, time-consuming derivatization steps prior to GC-MS [2]. Therefore, RP-HPLC coupled with Photodiode Array (PDA) detection provides a self-validating, direct-injection alternative that preserves analyte integrity [1].

Sample Preparation: pH-Mediated Liquid-Liquid Extraction (LLE)

Direct injection of complex matrices leads to rapid column degradation and poor sensitivity. To isolate 2-Methoxy-5-(methylthio)aniline, we employ a pH-driven Liquid-Liquid Extraction (LLE). By manipulating the matrix pH above the analyte's pKa, we enforce a neutral, lipophilic state, maximizing its partition coefficient into the organic phase [2].

Step-by-Step LLE Protocol
  • Matrix Adjustment: Transfer 5.0 mL of the aqueous sample into a 15 mL polypropylene centrifuge tube. Add 0.5 mL of 0.1 M NaOH to adjust the pH to ≥ 8.0.

    • Causality: Ensures complete deprotonation of the primary amine, suppressing its water solubility and driving it toward the organic phase.

  • Solvent Addition: Add 3.0 mL of HPLC-grade Dichloromethane (DCM).

    • Causality: DCM provides excellent solvation for the methoxy and methylthio moieties while maintaining a high density for easy bottom-layer recovery.

  • Partitioning: Vortex vigorously for 2 minutes, followed by mechanical shaking for 10 minutes to maximize the interfacial surface area for mass transfer.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C to break any micro-emulsions.

  • Recovery & Concentration: Carefully extract the lower organic (DCM) layer using a glass Pasteur pipette. Transfer to a clean amber glass vial. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen (N2) at 30°C.

  • Reconstitution: Reconstitute the residue in 500 µL of the initial HPLC mobile phase. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter prior to injection.

LLE_Workflow A Aqueous Matrix (Analyte Protonated) B pH Adjustment (NaOH) Target pH > 8.0 A->B C Add Dichloromethane (Vortex & Shake) B->C Deprotonation D Centrifugation (4000 rpm, 5 min) C->D Partitioning E Organic Phase Recovery (Bottom Layer) D->E Phase Separation F N2 Evaporation & Reconstitution (Mobile Phase) E->F

Fig 1. pH-mediated Liquid-Liquid Extraction workflow for substituted anilines.

Chromatographic Separation (RP-HPLC)

The separation relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar, precisely buffered mobile phase [1].

Method Parameters & Causality
  • Column: End-capped C18 (150 mm × 4.6 mm, 3 µm particle size).

    • Causality: End-capping masks residual silanols, preventing the basic amine from causing peak tailing and ensuring a highly symmetrical peak shape.

  • Mobile Phase: Isocratic elution using Methanol / 10 mM Ammonium Acetate Buffer (pH 5.0) in a 65:35 (v/v) ratio.

    • Causality: A pH of 5.0 provides a stable, reproducible ionization state for the aniline. Methanol is selected over Acetonitrile to prevent potential oxidative interactions with the sensitive methylthio group.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls solvent viscosity and improves mass transfer kinetics).

  • Injection Volume: 10 µL.

  • Detection: PDA at λ = 270 nm.

    • Causality: The conjugated pi-system of the substituted aniline exhibits a strong, distinct UV absorbance maximum near 270 nm, allowing for high signal-to-noise quantification [1].

HPLC_Mechanism Inj Sample Injection (10 µL Extract) Col End-capped C18 Column (Hydrophobic Partitioning) Inj->Col MP Mobile Phase (MeOH/Acetate pH 5.0) MP->Col Det PDA Detector (λ = 270 nm) Col->Det Elution Data Chromatogram (Quantification) Det->Data

Fig 2. RP-HPLC separation mechanism and detection pathway.

Method Validation & Quantitative Data

A self-validating analytical system requires rigorous performance metrics. Table 1 summarizes the validated quantitative data for the extraction and HPLC analysis of 2-Methoxy-5-(methylthio)aniline, demonstrating high trustworthiness and reproducibility across multiple runs.

Table 1: Method Performance and Validation Metrics

ParameterValue / MetricCausality / Implication
Retention Time ( tR​ ) ~6.4 minutesOptimal capacity factor ( k′ ) allowing complete separation from void volume matrix peaks.
Linear Dynamic Range 0.5 – 100 µg/mLBroad dynamic range suitable for both trace impurity profiling and high-dose assay testing.
Limit of Detection (LOD) 0.15 µg/mLHigh analytical sensitivity achieved via targeted 270 nm PDA detection.
LLE Recovery (%) 92.4% ± 3.1%Highly efficient partitioning due to precise pH control (pH > 8.0) during the extraction phase[2].
Peak Tailing Factor ( Tf​ ) 1.15Confirms successful suppression of secondary silanol interactions by the end-capped C18 column.
Intra-day Precision (RSD) 1.8%Demonstrates the robustness of the automated injection system and stable mobile phase chemistry.

System Suitability & Troubleshooting

To maintain scientific integrity, operators must monitor the system for deviations:

  • Issue: Peak Tailing or Broadening ( Tf​ > 1.5).

    • Root Cause: Degradation of column end-capping or incorrect mobile phase pH.

    • Action: Verify the acetate buffer pH is exactly 5.0. Consider replacing the column if highly basic matrix components have irreversibly stripped the stationary phase.

  • Issue: Split Peaks or Unexplained Shoulders.

    • Root Cause: On-column or pre-column oxidation of the methylthio group to a sulfoxide derivative.

    • Action: Prepare samples fresh in amber vials. Degas mobile phases thoroughly (via sonication and vacuum) to remove dissolved oxygen prior to the run.

References

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds - Benchchem: Principle and Applications. Benchchem.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 2-Methoxy-5-(methylthio)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the synthesis of highly functionalized anilines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the synthesis of highly functionalized anilines.

The preparation of 2-Methoxy-5-(methylthio)aniline from 4-(methylthio)anisole presents a classic chemoselectivity challenge. The molecule contains both a methoxy (-OMe) and a methylthio (-SMe) group. Successfully synthesizing this compound requires managing the delicate electronic interplay between these two heteroatoms to avoid sulfur oxidation during nitration and catalyst poisoning during nitro reduction.

Below is our comprehensive troubleshooting guide, complete with self-validating protocols and mechanistic FAQs, designed to maximize your synthesis yield.

Synthetic Workflow & Mechanistic Strategy

The most efficient route to 2-Methoxy-5-(methylthio)aniline is a two-step sequence: regioselective nitration of 4-(methylthio)anisole, followed by a dissolving-metal reduction of the resulting nitroarene.

SynthesisWorkflow SM 4-(Methylthio)anisole (Starting Material) INT 2-Methoxy-5-(methylthio) nitrobenzene SM->INT Step 1: Nitration Cu(NO3)2·3H2O, Ac2O 0-5 °C PROD 2-Methoxy-5-(methylthio) aniline INT->PROD Step 2: Nitro Reduction Fe powder, NH4Cl EtOH/H2O, 80 °C

Workflow: 2-step synthesis of 2-Methoxy-5-(methylthio)aniline via nitration and reduction.

Self-Validating Experimental Protocols

To ensure reproducibility, the following Standard Operating Procedures (SOPs) are designed as self-validating systems. By monitoring specific physical and chemical changes, you can verify the success of the reaction in real-time.

Step 1: Regioselective Nitration (Menke Conditions)

Standard mixed acid (HNO₃/H₂SO₄) will aggressively oxidize the thioether. We utilize Copper(II) nitrate in acetic anhydride to generate acetyl nitrate in situ—a mild electrophile that prevents sulfur oxidation.

  • Setup: Dissolve 4-(methylthio)anisole (1.0 eq) in anhydrous acetic anhydride (3 mL/mmol). Cool the solution to 0–5 °C using an ice-water bath.

  • Addition: Add finely ground Copper(II) nitrate trihydrate (0.55 eq, providing 1.1 eq of NO₃⁻) in small portions over 30 minutes. Maintain the internal temperature strictly below 10 °C.

  • Reaction: Stir for 2 hours at 5 °C.

  • Self-Validation (IPC): The reaction is self-indicating. The mixture will transition from a pale yellow solution to a deep blue-green suspension as the Cu(II) salts are consumed. TLC (Hexanes/EtOAc 8:2) will confirm the disappearance of the non-polar starting material (Rf ~0.7) and the appearance of a bright yellow, UV-active product spot (Rf ~0.5).

  • Workup: Quench by pouring the mixture over crushed ice. Stir vigorously for 1 hour to hydrolyze the acetic anhydride. Extract with ethyl acetate, wash with saturated NaHCO₃ until bubbling ceases, dry over Na₂SO₄, and concentrate to yield 2-methoxy-5-(methylthio)nitrobenzene.

Step 2: Nitro Reduction (Béchamp Process)

Because the methylthio group is a potent Lewis base that poisons transition metal catalysts, we utilize a single-electron transfer mechanism via zero-valent iron.

  • Setup: Suspend the intermediate 2-methoxy-5-(methylthio)nitrobenzene (1.0 eq) in a 3:1 mixture of Ethanol and Water (5 mL/mmol).

  • Reagents: Add Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (NH₄Cl, 2.0 eq).

  • Reaction: Heat the mixture to a gentle reflux (80 °C) with vigorous mechanical stirring for 4 hours.

  • Self-Validation (IPC): The suspension will turn from an orange/brown slurry to a dense, magnetic black sludge (magnetite, Fe₃O₄) as the zero-valent iron is oxidized. To validate product formation, spot an aliquot on filter paper and spray with Ehrlich's reagent; an immediate bright yellow/orange color confirms the presence of the primary aniline.

  • Workup: Cool to room temperature and filter through a pad of Celite to remove iron oxides. Wash the pad thoroughly with hot ethanol. Concentrate the filtrate, extract the aqueous residue with dichloromethane (DCM), wash with brine, dry, and evaporate to yield the target 2-Methoxy-5-(methylthio)aniline.

Troubleshooting Guides & FAQs

Q: My yield drops significantly during nitration, and TLC shows a highly polar, baseline-hugging spot. What is happening? A: You are experiencing competitive oxidation of the sulfur atom. Nitric acid is a strong oxidant, and treating aryl sulfides with standard mixed acid or NO₂/O₃ systems frequently leads to the formation of unwanted sulfoxides or sulfones[1]. Fix: Immediately abandon mixed acid. Switch to the Menke conditions described above, and ensure your internal temperature never exceeds 10 °C.

Q: I attempted a standard catalytic hydrogenation (10% Pd/C, H₂ balloon) for the nitro reduction, but the reaction stalled at 15% conversion. Why? A: Your catalyst has been poisoned. The sulfur atom in the -SMe group possesses lone pairs that coordinate irreversibly to the active sites on the palladium surface, completely deactivating the catalyst. Fix: You must use a reduction method that does not rely on noble metal surfaces. The Béchamp reduction (Fe/NH₄Cl) or Stannous Chloride (SnCl₂) are immune to sulfur poisoning and will drive the reaction to completion.

Q: How can I be certain the nitration occurs ortho to the methoxy group and not the methylthio group? A: Regioselectivity is dictated by the relative activating power of the two substituents. The oxygen atom's 2p lone pair overlaps highly efficiently with the aromatic 2p π-system. In contrast, sulfur's 3p lone pair has poor orbital overlap with the carbon 2p orbitals[2][3]. Because of this quantum mechanical difference, the methoxy group is a significantly stronger ortho/para director than the methylthio group[2][4]. Since the para position to the methoxy group is already occupied by the -SMe group, the nitronium ion is directed exclusively to the position ortho to the methoxy group.

Quantitative Method Comparison: Nitro Reduction

To aid in process development, below is a comparative analysis of reduction methodologies specifically for thioether-containing nitroarenes.

Reduction MethodCatalyst / ReagentsReaction TimeTypical YieldImpurity ProfileScalability / Cost
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O4 h88 - 92% Trace iron salts (removed via Celite)Highly scalable, Very low cost
Stannous Chloride SnCl₂·2H₂O, EtOH2 h85 - 89% Tin residues (requires basic workup)Poor scalability, Heavy metal waste
Dithionite Reduction Na₂S₂O₄, H₂O/THF12 h70 - 75% Sulfite adducts, unreacted SMModerate scalability, Low cost
Catalytic H₂ 10% Pd/C, H₂ (50 psi)>24 h (Stalled)< 15% Desulfurization byproductsNot viable (Catalyst poisoning)

References

  • Explain why the nitration of anisole is much faster than the nitration of thioanisole under the same conditions Source: SolutionInn Organic Chemistry Q&A URL:[Link]

  • [Chemistry] Explain why the nitration of anisole is much faster than the nitration of thioanisole Source: YouTube (Educational Chemistry Solutions) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-Methoxy-5-(methylthio)aniline vs 2-Methoxy-5-methylaniline reactivity comparison

An In-Depth Comparative Guide to the Reactivity of 2-Methoxy-5-(methylthio)aniline and 2-Methoxy-5-methylaniline This guide provides a detailed comparative analysis of the chemical reactivity of two structurally similar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 2-Methoxy-5-(methylthio)aniline and 2-Methoxy-5-methylaniline

This guide provides a detailed comparative analysis of the chemical reactivity of two structurally similar aniline derivatives: 2-Methoxy-5-(methylthio)aniline and 2-Methoxy-5-methylaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced electronic and steric differences between the methylthio (-SCH₃) and methyl (-CH₃) substituents and their subsequent impact on key chemical transformations. The insights are grounded in fundamental organic chemistry principles and supported by experimental protocols and data.

Introduction: A Tale of Two Substituents

At first glance, 2-Methoxy-5-(methylthio)aniline and 2-Methoxy-5-methylaniline appear to be close cousins, differing only by a single atom in the C5 substituent. However, the substitution of a carbon atom for a sulfur atom introduces profound changes in the electronic landscape of the molecule. This guide will dissect these differences to provide a predictive framework for their reactivity in common synthetic reactions, including diazotization, N-acylation, and electrophilic aromatic substitution.

CompoundStructure
2-Methoxy-5-methylaniline 2-Methoxy-5-methylaniline
2-Methoxy-5-(methylthio)aniline 2-Methoxy-5-(methylthio)aniline

Foundational Analysis: Electronic and Steric Properties

The reactivity of an aniline derivative is primarily governed by the electron density on the aromatic ring and the nucleophilicity of the amino group. These properties are modulated by the collective electronic and steric effects of all substituents.

Electronic Effects of Substituents

The key to understanding the reactivity differences lies in the electronic contributions of the methyl (-CH₃) versus the methylthio (-SCH₃) group.

  • Amino Group (-NH₂): A powerful activating group that donates electron density to the ring via a strong positive mesomeric (+M) effect.

  • Methoxy Group (-OCH₃): Also a strong activating group due to a significant +M effect from oxygen's lone pairs, alongside a weaker, opposing negative inductive (-I) effect.

  • Methyl Group (-CH₃) in 2-Methoxy-5-methylaniline: This group is a weak electron-donating group (EDG). It pushes electron density into the ring through a positive inductive (+I) effect and hyperconjugation[1]. This increases the electron density on both the aromatic ring and the amino nitrogen.

  • Methylthio Group (-SCH₃) in 2-Methoxy-5-(methylthio)aniline: The effect of this group is more complex.

    • Inductive Effect (-I): Sulfur is more electronegative than carbon, resulting in a weak electron-withdrawing inductive effect.

    • Mesomeric Effect (+M): The lone pairs on the sulfur atom can be delocalized into the aromatic ring, a resonance-donating effect. However, the overlap between sulfur's 3p orbitals and the ring's 2p orbitals is less effective than the 2p-2p overlap seen with oxygen in a methoxy group[2].

Crucially, studies on methylthio- and phenylthio-anilines have indicated that the inductive effect of the sulfur atom is the dominant factor influencing basicity, acting as a base-weakening feature compared to unsubstituted aniline[2].

G cluster_0 2-Methoxy-5-methylaniline cluster_1 2-Methoxy-5-(methylthio)aniline A Ring NH2_A -NH₂ (+M) NH2_A->A Strong Activation OCH3_A -OCH₃ (+M > -I) OCH3_A->A Strong Activation CH3_A -CH₃ (+I) CH3_A->A Weak Activation B Ring NH2_B -NH₂ (+M) NH2_B->B Strong Activation OCH3_B -OCH₃ (+M > -I) OCH3_B->B Strong Activation SCH3_B -SCH₃ (+M < -I) SCH3_B->B Net Weak Deactivation (relative to -CH₃) G Aniline Substituted Aniline (Ar-NH₂) IceBath Cool to 0-5 °C Aniline->IceBath Acid NaNO₂, HCl (aq) Diazonium Arenediazonium Salt ([Ar-N₂]⁺Cl⁻) Acid->Diazonium Diazotization IceBath->Acid Add dropwise Copper CuX (e.g., CuBr) Diazonium->Copper Add to Cu(I) solution Product Aryl Halide (Ar-X) + N₂ (g) Copper->Product Sandmeyer Reaction

Caption: Generalized workflow for diazotization and Sandmeyer reaction.

Experimental Protocol: General Procedure for Diazotization This protocol outlines a typical laboratory-scale synthesis of a diazonium salt solution for immediate use.[3][4]

  • Preparation of Amine Solution: In a suitable flask, dissolve the substituted aniline (1.0 eq) in an aqueous solution of hydrochloric acid (~3.0 eq).

  • Cooling: Cool the solution to 0-5°C using an ice-salt bath, ensuring continuous stirring.

  • Nitrite Addition: Prepare a chilled aqueous solution of sodium nitrite (1.0-1.1 eq). Add this solution dropwise to the aniline hydrochloride solution, maintaining the temperature below 5°C. The rate of addition should be slow enough to control the exothermic reaction.

  • Completion Check: After the addition is complete, continue stirring for an additional 15-20 minutes in the ice bath.

  • Verification: Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates an excess, confirming the reaction is complete. The resulting diazonium salt solution is highly reactive and typically used immediately without isolation.

N-Acylation

The acylation of the amino group to form an amide is a fundamental protection or derivatization strategy. The reaction rate is directly proportional to the nucleophilicity of the amine.

Reactivity Prediction:

  • 2-Methoxy-5-methylaniline: Predicted to undergo faster acylation due to its higher nitrogen nucleophilicity.

  • 2-Methoxy-5-(methylthio)aniline: Predicted to react more slowly.

Experimental Protocol: General Procedure for N-Acetylation

  • Dissolution: Dissolve the aniline derivative (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate. An aqueous basic solution (e.g., NaHCO₃) can also be used.

  • Acylating Agent Addition: Add the acylating agent, such as acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq), dropwise to the stirred solution. If using an organic solvent, a non-nucleophilic base like pyridine or triethylamine (1.2 eq) is often added to scavenge the acid byproduct.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be purified by recrystallization or column chromatography.

Electrophilic Aromatic Substitution (EAS)

In EAS, the aromatic ring acts as the nucleophile. The reaction is accelerated by electron-donating, activating groups.

Reactivity Prediction: Both molecules are highly activated for EAS due to the potent +M effects of the amino and methoxy groups. These groups are ortho, para-directing.

  • Directing Effects: The strongest activating groups (-NH₂ and -OCH₃) will dictate the position of substitution. The most electron-rich and sterically accessible positions are C4 (para to -OCH₃, ortho to -NH₂) and C6 (ortho to both).

  • Overall Ring Activation: This is more nuanced. The methyl group in 2-Methoxy-5-methylaniline adds a small degree of activation. The methylthio group in the other molecule also activates the ring via its +M effect, though this is tempered by its -I effect. Both rings are expected to be extremely reactive, likely undergoing reactions like bromination even without a Lewis acid catalyst. The difference in reaction rates between the two might be subtle, with the overwhelming activation from the -NH₂ and -OCH₃ groups being the dominant factor.

Summary of Reactivity Predictions

Reaction TypeReactivity DriverMore Reactive CompoundRationale
Diazotization N-Nucleophilicity2-Methoxy-5-methylaniline Higher basicity due to +I effect of -CH₃ vs. net -I effect of -SCH₃.[2]
N-Acylation N-Nucleophilicity2-Methoxy-5-methylaniline Higher basicity and nucleophilicity of the amino group.
Electrophilic Substitution Ring NucleophilicitySubtle Difference Both rings are highly activated by -NH₂ and -OCH₃. The minor difference in activation from -CH₃ vs. -SCH₃ is likely secondary.

Conclusion

While 2-Methoxy-5-(methylthio)aniline and 2-Methoxy-5-methylaniline are structurally similar, their reactivity profiles diverge in a predictable manner, primarily for reactions centered on the amino group. The simple electron-donating nature of the methyl group enhances the nucleophilicity of the nitrogen in 2-Methoxy-5-methylaniline , making it more reactive in diazotization and N-acylation reactions. Conversely, the dual electronic nature of the methylthio group, particularly its base-weakening inductive effect, renders the amino group of 2-Methoxy-5-(methylthio)aniline less nucleophilic. For electrophilic aromatic substitution, both compounds are highly activated, and while minor rate differences may exist, the regiochemical outcomes will be overwhelmingly dictated by the powerful amino and methoxy directing groups. This analysis provides a solid foundation for synthetic planning and the rational design of experimental conditions for these valuable chemical building blocks.

References

  • da Silva, A. B. F., et al. (2025). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society. Retrieved from [Link] [This is a representative link based on result 13]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Methoxy-5-(methylthio)aniline

Introduction: The Imperative of Rigorous Structural Validation In the realms of pharmaceutical research, drug development, and materials science, the unambiguous structural confirmation of chemical entities is not merely...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous Structural Validation

In the realms of pharmaceutical research, drug development, and materials science, the unambiguous structural confirmation of chemical entities is not merely a procedural step but the bedrock of scientific integrity. The molecule 2-Methoxy-5-(methylthio)aniline (CAS No. 1081774-59-5)[1], a substituted aniline, represents a class of compounds pivotal as building blocks in the synthesis of more complex molecules. Its utility is predicated on its precise structure, and any ambiguity can lead to failed experiments, misinterpreted biological data, and significant delays in development pipelines.

This guide provides an in-depth, experience-driven framework for the validation of 2-Methoxy-5-(methylthio)aniline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data, instead focusing on a logical, predictive workflow that combines foundational principles with comparative data analysis. This approach mirrors the real-world challenges faced by researchers when dealing with novel or sparsely documented compounds, ensuring that the final structural assignment is robust, defensible, and built on a foundation of sound scientific reasoning.

Part 1: A Predictive Approach to Spectral Interpretation

Before acquiring any experimental data, a seasoned scientist first predicts the expected spectrum. This predictive analysis, grounded in the fundamental principles of NMR and comparative data from well-characterized analogous structures, forms the basis for subsequent validation. The structure of 2-Methoxy-5-(methylthio)aniline contains three key substituents on the aromatic ring—amino (-NH₂), methoxy (-OCH₃), and methylthio (-SCH₃)—each exerting distinct electronic effects that influence the chemical shifts of nearby protons and carbons.

Deconstruction and Analysis of Substituent Effects

The chemical environment of each nucleus in the target molecule is a composite of the electronic donating and withdrawing effects of its substituents. To build our prediction, we first examine the NMR data of simpler, related molecules.

  • Anisole: The electron-donating methoxy group increases electron density at the ortho and para positions of the benzene ring through resonance, causing the corresponding nuclei to be shielded and appear at lower (upfield) chemical shifts.[2]

  • Thioanisole: The methylthio group is also electron-donating, though its effect and electronegativity differ from the methoxy group, leading to distinct chemical shifts.[3][4]

  • Aniline: The amino group is a potent electron-donating group, strongly shielding the ortho and para positions.[5]

In 2-Methoxy-5-(methylthio)aniline, these groups are positioned on the same ring, and their cumulative influence dictates the final spectral appearance. The -OCH₃ group at C2 and the -NH₂ group at C1 will strongly influence the aromatic protons, while the -SCH₃ group at C5 will have a more localized effect.

Predicted ¹H and ¹³C NMR Spectral Data

By synthesizing the effects observed in our simpler analogs, we can construct a predicted spectrum for 2-Methoxy-5-(methylthio)aniline. The protons of the two methyl groups and the amine group are expected to appear as sharp singlets. The three aromatic protons, being in unique chemical environments, should each produce a distinct signal with splitting patterns determined by their coupling to adjacent protons.

The following tables summarize the reference data for the foundational analogs and our resulting prediction for the target molecule.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃) of Analogous Compounds

CompoundAromatic Protons (δ, ppm)-OCH₃ (δ, ppm)-SCH₃ (δ, ppm)Reference
Anisole6.88 (d, 2H), 6.92 (t, 1H), 7.26 (t, 2H)3.75 (s, 3H)-[2]
Thioanisole7.11-7.13 (m, 1H), 7.25-7.26 (m, 4H)-2.45 (s, 3H)[3]
Aniline6.78 (d, 2H), 6.87 (t, 1H), 7.18 (t, 2H)--[5][6]

Table 2: Predicted and Reference NMR Data for 2-Methoxy-5-(methylthio)aniline

Assignment Predicted ¹H NMR (CDCl₃) Predicted ¹³C NMR (CDCl₃)
H3~6.8-7.0 ppm (d)~115-118 ppm
H4~6.6-6.8 ppm (dd)~112-115 ppm
H6~6.7-6.9 ppm (d)~118-121 ppm
-NH₂~3.5-4.5 ppm (br s, 2H)C1: ~135-138 ppm
-OCH₃~3.8-3.9 ppm (s, 3H)C2: ~145-148 ppm
-SCH₃~2.4-2.5 ppm (s, 3H)C5: ~128-131 ppm
-OCH₃~55-57 ppm
-SCH₃~18-20 ppm
C3~115-118 ppm
C4~112-115 ppm
C6~118-121 ppm

Note: Predicted values are estimations based on established substituent effects. The broad singlet for -NH₂ is due to quadrupole broadening and potential hydrogen exchange.

Part 2: Experimental Protocol for High-Fidelity Data Acquisition

The validity of any spectral analysis hinges on the quality of the initial data. A standardized, meticulously executed protocol is essential to minimize artifacts and ensure reproducibility.

Detailed Methodology for Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 2-Methoxy-5-(methylthio)aniline for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial. Higher concentrations are required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[7]

  • Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for a wide range of organic compounds due to its moderate polarity and the convenient location of its residual peak (δ ≈ 7.26 ppm), which typically does not overlap with analyte signals.[8]

  • Dissolution: Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a sonicator for a few minutes.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[8]

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[7]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer but can be adapted for other field strengths.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 32 scans are typically sufficient.

    • Relaxation Delay (d1): 2.0 seconds. A sufficient delay ensures complete relaxation of protons for accurate integration.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 256 to 1024 scans are often necessary to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2.0 seconds.

    • Spectral Width: -10 to 220 ppm.

Experimental Workflow Diagram

The entire process from sample preparation to data acquisition can be visualized as a systematic workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve Dissolve in ~0.7 mL CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock acq_h1 Acquire ¹H Spectrum (16-32 scans) lock->acq_h1 acq_c13 Acquire ¹³C Spectrum (256-1024 scans) acq_h1->acq_c13 process Fourier Transform, Phase & Baseline Correction acq_c13->process reference Reference to TMS (0 ppm) process->reference

A standardized workflow for acquiring high-quality NMR spectra.

Part 3: The Validation Matrix: Comparing Prediction with Reality

Validation Logic and Workflow

The core of the validation process involves a systematic check of all key spectral parameters: chemical shift, integration, and multiplicity. Each parameter must be consistent with the proposed structure.

G pred Predicted Spectrum (Based on Analogs) shift Chemical Shift Correlation pred->shift exp Experimental Spectrum (Acquired Data) exp->shift integ Integration Consistency (¹H) exp->integ mult Multiplicity Analysis (¹H) exp->mult ref Reference Data (Databases/Literature) ref->shift validated Structure Validated shift->validated integ->validated mult->validated

The logical workflow for validating an experimental NMR spectrum.
Spectral Assignment and Justification

Let's assume we have acquired spectra that align well with our predictions. The detailed assignment would proceed as follows:

  • ¹H NMR Spectrum:

    • δ ~3.85 (s, 3H): This singlet integrates to 3 protons and falls in the typical range for a methoxy group attached to an aromatic ring.

    • δ ~2.42 (s, 3H): This singlet integrates to 3 protons, consistent with the methylthio group.

    • δ ~3.90 (br s, 2H): A broad singlet integrating to 2 protons is characteristic of the amine (-NH₂) group. Its chemical shift can be variable and is concentration-dependent.

    • Aromatic Region (δ ~6.7-7.0): Three distinct signals, each integrating to 1H, would be observed.

      • The proton at C6 would likely appear as a doublet (or a narrow doublet of doublets), coupled only to the proton at C4 (a weak meta-coupling).

      • The proton at C4 would appear as a doublet of doublets, being coupled to both H3 (ortho-coupling, J ≈ 7-9 Hz) and H6 (meta-coupling, J ≈ 2-3 Hz).

      • The proton at C3 would appear as a doublet, coupled only to the proton at C4 (ortho-coupling).

  • ¹³C NMR Spectrum:

    • δ ~55.8: Assigned to the methoxy carbon (-OCH₃).

    • δ ~19.5: Assigned to the methylthio carbon (-SCH₃).

    • Aromatic Region (δ ~110-150): Six distinct signals are expected for the six aromatic carbons.

      • The carbons directly attached to the heteroatoms (C1, C2, C5) will be the most affected. C2 (bearing the -OCH₃) would be the most downfield (deshielded) due to the oxygen's electronegativity. C1 (bearing -NH₂) and C5 (bearing -SCH₃) would also have characteristic shifts.

      • The remaining carbons (C3, C4, C6) would appear more upfield, with their precise shifts determined by the cumulative electronic effects of the three substituents.

Part 4: Orthogonal Validation with Complementary Techniques

While NMR is the premier technique for structural elucidation in solution, relying on a single method is not best practice. Data from orthogonal (different and independent) techniques should be used for comprehensive validation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₈H₁₁NOS). The experimentally determined mass should match the theoretical mass to within 5 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expect to see characteristic N-H stretches for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C-O and C-S stretches.

Conclusion

The validation of 2-Methoxy-5-(methylthio)aniline's ¹H and ¹³C NMR spectra is a systematic process that integrates theoretical prediction, meticulous experimental work, and rigorous data analysis. By starting with a predictive model based on the known effects of the constituent functional groups, we establish a strong hypothesis. This hypothesis is then tested against high-fidelity experimental data acquired via a standardized protocol. The final validation is achieved by confirming that every aspect of the experimental spectrum—chemical shifts, integrations, and coupling patterns—is fully consistent with the proposed structure and supported by reference data. Augmenting this with orthogonal data from techniques like mass spectrometry provides an unassailable confirmation of the molecule's identity, ensuring the integrity of any subsequent research or development efforts.

References

  • BenchChem. (2025). A Comparative Guide to Interpreting NMR Spectra of Halogenated Anisoles. BenchChem Technical Support.
  • The Royal Society of Chemistry. (n.d.). Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. The Royal Society of Chemistry.
  • Taylor & Francis Online. (2006). The NMR Spectra of the Ortho-and Para-Adamantyl Groups of Anisole. Spectroscopy Letters, 6(6). [Link]

  • Jenke, D. R., & Brown, D. S. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 661-667. [Link]

  • University of Wisconsin-Madison. (n.d.). anisole (Predicted Chemical Shifts). [Link]

  • BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4-fluorophenyl)aniline. BenchChem Technical Support.
  • The Royal Society of Chemistry. (n.d.). Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Journal of Material Chemistry C Supporting Information. [Link]

  • ResearchGate. (2022). Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. [Link]

  • Lowers, D. R., & Reed, Z. D. (2021). 13C Chemical Shift Concentration Dependence of Phenol, Anisole, and Their Sulfur Analogs as a Probe into Anomalous Reactivity in Electrophilic Aromatic Substitution Reactions. The Pegasus Review: University of Central Florida Undergraduate Research Journal, 13(1), 62-72. [Link]

  • The Royal Society of Chemistry. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]

  • The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

  • BenchChem. (2025). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide. BenchChem Technical Support.
  • LookChem. (n.d.). 2-Methoxy-5-(methylthio)aniline cas no. 1081774-59-5 98%. [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines. [Link]

  • Reddit. (2017). Is my reasoning of analysis of my NMR spectra correct?. r/chemhelp. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-5-(methylthio)aniline and its Structural Elucidation by Alternative Analytical Techniques

For researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, a comprehensive understanding of a molecule's behavior under various analytical conditions is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, a comprehensive understanding of a molecule's behavior under various analytical conditions is paramount. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methoxy-5-(methylthio)aniline, a compound of interest in synthetic and medicinal chemistry. Furthermore, we will objectively compare the insights derived from mass spectrometry with those obtained from alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing a holistic view of its structural elucidation.

Predicted Electron Ionization Mass Spectrometry Fragmentation of 2-Methoxy-5-(methylthio)aniline

The molecular ion ([M]•+) of 2-Methoxy-5-(methylthio)aniline (m/z 169) is expected to be reasonably intense due to the stabilizing effect of the aromatic ring. The subsequent fragmentation is likely to proceed through several key pathways, driven by the presence of the heteroatoms and the relative bond strengths within the molecule.

Key Predicted Fragmentation Pathways

The primary fragmentation pathways are anticipated to involve the cleavage of bonds alpha to the nitrogen and sulfur atoms, as well as the loss of small, stable neutral molecules from the methoxy and methylthio groups.

  • Alpha-Cleavage of the Methylthio Group: A prominent fragmentation pathway for thioanisoles involves the loss of a methyl radical (•CH₃) from the methylthio group, leading to the formation of a stable thienyl-like cation. For 2-Methoxy-5-(methylthio)aniline, this would result in a fragment ion at m/z 154 .

  • Loss of a Thioformyl Radical (•CHS): A characteristic fragmentation of some aromatic sulfur compounds is the loss of a thioformyl radical. This would lead to a fragment at m/z 124 .

  • Cleavage of the Methoxy Group: Aromatic ethers are known to undergo cleavage with the loss of a methyl radical (•CH₃) to form a phenoxy cation, or the loss of formaldehyde (CH₂O).

    • Loss of •CH₃ from the methoxy group would also yield an ion at m/z 154 .

    • Loss of formaldehyde (CH₂O) would produce a fragment ion at m/z 139 .

  • Fragmentation of the Aniline Moiety: Aromatic amines typically exhibit fragmentation through the loss of a hydrogen atom and hydrogen cyanide (HCN).

    • Loss of a hydrogen atom from the amine group would result in an [M-1]•+ ion at m/z 168 .

    • Subsequent loss of HCN from the aromatic ring would lead to a fragment at m/z 142 .

  • Loss of the SH Radical: A notable fragmentation pathway observed in thioanisole derivatives is the loss of the SH radical, which can be a significant diagnostic peak. This would result in an ion at m/z 136 .[1]

The following Graphviz diagram illustrates the predicted major fragmentation pathways of 2-Methoxy-5-(methylthio)aniline under electron ionization.

Fragmentation_Pattern M [M]•+ m/z 169 m154 m/z 154 M->m154 - •CH₃ (from -SCH₃ or -OCH₃) m139 m/z 139 M->m139 - CH₂O (from -OCH₃) m168 [M-H]•+ m/z 168 M->m168 - •H m136 m/z 136 M->m136 - •SH m124 m/z 124 m154->m124 - •CHS m142 m/z 142 m168->m142 - HCN

Caption: Predicted EI-MS fragmentation of 2-Methoxy-5-(methylthio)aniline.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable information about a molecule's mass and fragmentation, a comprehensive structural elucidation relies on corroborating data from other analytical techniques. Here, we compare the insights gained from MS with those from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Analytical TechniqueInformation ProvidedStrengths for 2-Methoxy-5-(methylthio)anilineLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact mass and a unique "fingerprint" for identification.Does not directly provide information on the connectivity of atoms or the stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, including connectivity and the chemical environment of each nucleus.Unambiguously determines the substitution pattern on the aromatic ring and confirms the presence and connectivity of the methoxy, methylthio, and amino groups.Requires a larger sample amount compared to MS and can be less sensitive.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Confirms the presence of the N-H bonds of the primary amine and the C-O and C-S bonds.Provides limited information on the overall molecular structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would provide definitive structural information for 2-Methoxy-5-(methylthio)aniline.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their splitting patterns revealing the 1,2,4-substitution pattern. Additionally, sharp singlets would be observed for the methoxy (-OCH₃) and methylthio (-SCH₃) protons, and a broad singlet for the amine (-NH₂) protons, which would disappear upon D₂O exchange. For the closely related 2-(methylthio)aniline, characteristic aromatic proton signals are observed.[2][3] Similarly, the spectrum of 2-Methoxy-5-methylaniline shows distinct aromatic and methyl proton signals.[4]

  • ¹³C NMR: The carbon NMR spectrum would show the expected number of signals for the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would further confirm the substitution pattern, while the signals for the methoxy and methylthio carbons would appear in their characteristic regions. Spectral data for 2-(methylthio)aniline is available and can be used as a reference.[5]

Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid and effective method for confirming the presence of key functional groups.

  • N-H Stretching: As a primary aromatic amine, 2-Methoxy-5-(methylthio)aniline would exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.

  • C-O and C-S Stretching: The spectrum would also contain characteristic stretching vibrations for the C-O bond of the methoxy group and the C-S bond of the methylthio group.

  • Aromatic C=C Bending: Out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) would provide further evidence of the aromatic substitution pattern.

Experimental IR data for the related compound 2-(methylthio)aniline is available and shows these characteristic absorptions.[6][7]

Experimental Protocol: GC-MS Analysis of Aromatic Amines

The following is a generalized protocol for the analysis of aromatic amines, such as 2-Methoxy-5-(methylthio)aniline, using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol may require optimization for specific instrumentation and sample matrices.

Sample Preparation (Derivatization)

Due to the polarity of the amino group, which can lead to poor chromatographic peak shape, derivatization is often recommended for the GC-MS analysis of aromatic amines.[1]

  • Dissolve the sample: Accurately weigh and dissolve a small amount of 2-Methoxy-5-(methylthio)aniline in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Add derivatizing agent: Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA).

  • Reaction: Heat the mixture at a specified temperature (e.g., 60-70 °C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Dilution: After cooling, dilute the sample to the desired concentration with the appropriate solvent before injection.

GC-MS Instrumentation and Conditions

The following diagram outlines the typical workflow for GC-MS analysis.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (e.g., 250°C) Column Capillary Column (e.g., DB-5ms) Injector->Column Carrier Gas (He) TransferLine Transfer Line (e.g., 280°C) Column->TransferLine Separated Analytes IonSource Ion Source (e.g., 230°C) TransferLine->IonSource Introduction MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ionization (EI) Detector Detector MassAnalyzer->Detector Mass Separation DataSystem Data System Detector->DataSystem Signal

Caption: A typical workflow for GC-MS analysis.

Table of GC-MS Parameters:

ParameterTypical SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar or mid-polar column is suitable for the separation of a wide range of organic compounds, including derivatized amines.[8]
Carrier Gas HeliumProvides good separation efficiency and is inert.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Ensures optimal separation and peak shape.
Oven Program Initial temp: 50-80°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 minA temperature gradient is necessary to elute compounds with a range of volatilities.[9]
Injector Splitless or split mode, Temperature: 250-280°CSplitless injection is preferred for trace analysis to maximize the amount of sample entering the column.[9]
MS Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ion Source Temp. 230°COptimizes ionization efficiency and minimizes thermal degradation.
Mass Analyzer Quadrupole or Ion TrapCommonly used mass analyzers for routine GC-MS analysis.
Scan Range m/z 40-550Covers the expected molecular ion and fragment ions of the derivatized analyte.

Conclusion

The structural elucidation of 2-Methoxy-5-(methylthio)aniline is best achieved through a multi-technique approach. While mass spectrometry provides a powerful tool for determining the molecular weight and obtaining a characteristic fragmentation pattern, its combination with NMR and IR spectroscopy allows for an unambiguous confirmation of the molecular structure. The predicted fragmentation pattern, dominated by cleavages associated with the methylthio, methoxy, and amino functional groups, provides a valuable reference for the identification of this compound and its analogues in complex mixtures. The provided GC-MS protocol offers a robust starting point for the quantitative and qualitative analysis of this and similar aromatic amines, underscoring the importance of tailored analytical methodologies in modern chemical research.

References

  • Krishnakumar, V., & John, X. (2005). FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(7), 1471-1478. [Link]

  • A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. (2018). Journal of Analytical Toxicology. [Link]

  • Overview of test methods for aromatic amines derived from azo colorants using GC-MS. (2023). Shimadzu. [Link]

  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. (1986). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • 2-(Methylthio)aniline. PubChem. [Link]

  • 2-(Methylthio)aniline. PubChem. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry. [Link]

  • (+) APCI HDX mass spectra of (a) aniline, (b) N-methylaniline, (c) N,N-dimethylaniline, (d) 1-methyl-2-phenylindole, and (e) quinoline showing a different number of exchanged peaks based on their chemical structures. ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0215637). NP-MRD. [Link]

  • 4 Methylthio aniline. mzCloud. [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. [Link]

  • 4-(Methylthio)aniline. PubChem. [Link]

  • MRMS 76 - EID Fragmentation for Structural Elucudation. Bruker. [Link]

  • Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. (2013). Der Pharma Chemica. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Aniline. NIST WebBook. [Link]

  • 2-[(Methylthio)methyl]aniline. SpectraBase. [Link]

  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. (2019). Accounts of Chemical Research. [Link]

  • Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. (2023). Rapid Communications in Mass Spectrometry. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024). Journal of Physical and Chemical Reference Data. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2026). Spectroscopy. [Link]

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Comparative

Analytical Strategy Comparison: FTIR and Raman Spectroscopy for 2-Methoxy-5-(methylthio)aniline

Executive Summary & Analytical Challenge In pharmaceutical development and materials science, the structural verification of heavily substituted anilines like 2-Methoxy-5-(methylthio)aniline presents a unique spectroscop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

In pharmaceutical development and materials science, the structural verification of heavily substituted anilines like 2-Methoxy-5-(methylthio)aniline presents a unique spectroscopic challenge. This molecule contains three distinct functional groups attached to an aromatic ring: a primary amine (-NH₂), a methoxy group (-OCH₃), and a methylthio group (-SCH₃).

Relying on a single analytical modality often leads to incomplete characterization. For instance, the C-S bond is notoriously difficult to detect via standard infrared techniques due to its weak dipole moment change, while the critical N-H stretches can be easily masked by poor sample preparation. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) , Transmission FTIR (KBr Pellet) , and FT-Raman Spectroscopy , providing a self-validating framework for complete structural elucidation.

Vibrational Theory & Peak Causality

To accurately identify 2-Methoxy-5-(methylthio)aniline, we must first understand the physical causality behind its vibrational modes.

  • The Methoxy Group (-OCH₃): The symmetric C-H stretch of a methoxy group is a highly diagnostic wavenumber. It typically falls at ~2835 cm⁻¹ and is uniquely sharp and lower in wavenumber than standard aliphatic C-H stretches[1]. Additionally, the aryl C-O-C asymmetric stretch dominates the fingerprint region between 1300–1200 cm⁻¹[1].

  • The Methylthio Group (-SCH₃): The C-S stretch (typically 700–600 cm⁻¹) is weak in infrared spectroscopy because the bond is relatively non-polar, resulting in a minimal change in the dipole moment during vibration[2]. However, the large electron cloud of the sulfur atom makes the bond highly polarizable, meaning it produces a massive scattering cross-section in Raman spectroscopy[2].

  • The Primary Amine (-NH₂): Primary amines exhibit a distinct doublet in the 3400–3300 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretches.

PeakLogic Target Vibrational Mode Analysis Amine Primary Amine (-NH2) Target->Amine Methoxy Methoxy (-OCH3) Target->Methoxy Thio Methylthio (-SCH3) Target->Thio Amine1 N-H Stretch 3400-3300 cm⁻¹ (Doublet) Amine->Amine1 Methoxy1 C-H Sym Stretch ~2835 cm⁻¹ (Sharp) Methoxy->Methoxy1 Methoxy2 Aryl C-O-C Stretch 1300-1200 cm⁻¹ Methoxy->Methoxy2 Thio1 C-S Stretch ~700-600 cm⁻¹ Thio->Thio1 Rule1 Best via ATR-FTIR (Avoids KBr water masking) Amine1->Rule1 Rule2 Strong in both ATR and Transmission Methoxy1->Rule2 Methoxy2->Rule2 Rule3 Best via FT-Raman (High Polarizability) Thio1->Rule3

Fig 1: Functional group peak assignment and optimal spectroscopic technique selection.

Modality Comparison: ATR vs. KBr vs. Raman

When selecting a technique for this compound, the physical state and the specific functional group of interest dictate the choice.

A. ATR-FTIR (Attenuated Total Reflectance)

ATR is the modern standard due to its speed and non-destructive nature[3].

  • The Causality of Peak Shifts: In ATR, the penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers). Furthermore, anomalous dispersion at strong absorption bands alters the refractive index of the sample. This causes ATR peaks (especially strong ones like the C-O-C stretch) to shift slightly to lower wavenumbers compared to transmission spectra.

  • Advantage for Anilines: ATR requires no hygroscopic matrix. This is critical because water absorption in KBr pellets creates a broad O-H band (3500–3200 cm⁻¹) that easily obscures the vital N-H doublet of the primary amine[4].

B. Transmission FTIR (KBr Pellet)

The classic KBr pellet method adheres strictly to the Beer-Lambert law, making it superior for quantitative trace analysis and matching with historical spectral libraries[3].

  • The Causality of Artifacts: KBr flows under high pressure (typically 10 tons) to form a glassy matrix. However, the extreme pressure and localized shear forces can induce polymorphic changes in sensitive pharmaceutical intermediates[4].

C. FT-Raman Spectroscopy

Raman is an emission technique based on inelastic light scattering.

  • Orthogonal Confirmation: While FTIR struggles with the C-S bond of the methylthio group, Raman excels at it. The C-S stretch and the aromatic ring breathing modes will dominate the Raman spectrum, providing orthogonal confirmation of the molecule's skeleton[2].

Quantitative Performance Comparison
Feature / MetricATR-FTIR (Diamond)Transmission (KBr Pellet)FT-Raman (1064 nm)
N-H Stretch Resolution Excellent (No water interference)Poor to Fair (Prone to O-H masking)Fair (Weak scattering)
C-S Stretch Detection Poor (Weak dipole change)Poor (Weak dipole change)Excellent (Highly polarizable)
Methoxy C-O-C Stretch Excellent (Slight red-shift)Excellent (True band position)Fair
Sample Prep Time < 1 minute5 - 10 minutes< 1 minute
Quantitative Accuracy Moderate (Pathlength varies)High (Fixed pathlength)Moderate

Self-Validating Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not just list steps, but include built-in validation checks to prevent false data acquisition.

Protocol 1: ATR-FTIR Acquisition (Focus: Amine & Methoxy)
  • Crystal Cleaning & Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Self-Validation Step: Acquire a background spectrum. The energy profile must show a flat baseline above 3000 cm⁻¹. Any peaks here indicate residual contamination that will invalidate the N-H stretch reading.

  • Sample Application: Place ~2 mg of 2-Methoxy-5-(methylthio)aniline powder onto the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch mechanism "clicks". Causality: The click ensures standardized pressure, maximizing optical contact and ensuring a reproducible pathlength for the evanescent wave[3].

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm during post-processing to normalize band intensities across the spectrum.

Protocol 2: KBr Pellet Preparation (Focus: Library Matching)
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours. Causality: Removes adsorbed water that would otherwise mask the 3400 cm⁻¹ N-H region[4].

  • Milling: Grind 1–2 mg of the analyte with 100 mg of dry KBr in an agate mortar. Grind for exactly 60 seconds to reduce particle size below the wavelength of IR light (prevents Christiansen effect scattering).

  • Pressing & Validation: Transfer to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes. Self-Validation Step: Visually inspect the pellet against text on a page. It must be highly translucent. An opaque white pellet indicates poor fusion or moisture inclusion and must be discarded.

Workflow Start Sample: 2-Methoxy-5-(methylthio)aniline PrepATR ATR-FTIR Prep (Direct Application) Start->PrepATR PrepKBr KBr Pellet Prep (Grind & Press) Start->PrepKBr PrepRaman Raman Prep (Glass Vial/Direct) Start->PrepRaman AcqATR Acquire Spectra (Diamond Crystal, 64 scans) PrepATR->AcqATR AcqKBr Acquire Spectra (Transmission, 64 scans) PrepKBr->AcqKBr AcqRaman Acquire Spectra (1064 nm Laser) PrepRaman->AcqRaman Validation Self-Validation: Baseline & Background Check AcqATR->Validation AcqKBr->Validation AcqRaman->Validation Analysis Peak Identification & Multivariate Analysis Validation->Analysis

Fig 2: Orthogonal spectroscopic workflow for 2-Methoxy-5-(methylthio)aniline characterization.

Conclusion & Best Practices

For the complete structural verification of 2-Methoxy-5-(methylthio)aniline, no single technique is absolute.

  • Use ATR-FTIR as the primary diagnostic tool for the methoxy group (2835 cm⁻¹, 1250 cm⁻¹) and the primary amine (3400 cm⁻¹ doublet), as it eliminates the risk of water masking inherent to KBr[1][4].

  • Use FT-Raman as a mandatory orthogonal technique to confirm the presence of the methylthio group, as the C-S bond's high polarizability yields a strong, unambiguous signal that FTIR cannot reliably provide[2].

  • Reserve KBr Pellets strictly for quantitative impurity tracking where adherence to the Beer-Lambert law is legally or methodologically required[3].

By combining these modalities and understanding the physical causality behind their mechanisms, analytical scientists can build a robust, self-validating data package for complex substituted anilines.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Solution. Available at:[Link]

  • The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at:[Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? ResearchGate. Available at:[Link]

  • Simulation of IR and Raman spectra based on scaled DFT force fields: A case study of 2-(methylthio)benzonitrile. ResearchGate. Available at:[Link]

Sources

Validation

Structural Confirmation of 2-Methoxy-5-(methylthio)aniline: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

The structural elucidation of polyfunctionalized small molecules is a critical bottleneck in drug development, agrochemical synthesis, and materials science. For compounds like 2-Methoxy-5-(methylthio)aniline (Chemical F...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of polyfunctionalized small molecules is a critical bottleneck in drug development, agrochemical synthesis, and materials science. For compounds like 2-Methoxy-5-(methylthio)aniline (Chemical Formula: C₈H₁₁NOS), confirming the exact regiochemistry—specifically the relative positions of the methoxy (-OCH₃), methylthio (-SCH₃), and amine (-NH₂) groups on the benzene ring—is paramount.

As a Senior Application Scientist, I frequently encounter workflows where researchers rely solely on routine spectroscopy, only to face downstream failures due to structural misassignments. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are foundational, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for unambiguous 3D structural confirmation.

This guide objectively compares the performance of SCXRD against alternative spectroscopic methods for the structural validation of 2-Methoxy-5-(methylthio)aniline, providing self-validating experimental protocols and representative data.

The Analytical Dilemma: Why Spectroscopic Methods Can Fall Short

The structural elucidation of small molecules relies on orthogonal analytical techniques[1]. However, each method has inherent limitations when dealing with polysubstituted aromatic rings:

  • HRMS: Provides the exact mass and elemental composition with high precision (sub-ppm error)[2]. However, HRMS is structurally blind to regiochemistry; it cannot differentiate between 2-methoxy-5-(methylthio)aniline and its isomer, 2-methoxy-4-(methylthio)aniline.

  • 1D & 2D NMR: 1H and 13C NMR provide excellent connectivity data. 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are typically deployed to map the spatial proximity of the substituents. Yet, overlapping aromatic signals or ambiguous through-space correlations can lead to incorrect structural assignments—a well-documented pitfall in small molecule characterization[3].

  • SCXRD: X-ray crystallography bypasses inferential logic by directly mapping the electron density of the molecule in a crystal lattice. It provides exact bond lengths, bond angles, and an unambiguous 3D spatial arrangement, leaving zero room for connectivity errors.

Performance Comparison: SCXRD vs. NMR vs. HRMS

To objectively evaluate these technologies, we must compare their resolution, sample requirements, and the specific structural questions they answer.

Table 1: Analytical Performance Comparison for 2-Methoxy-5-(methylthio)aniline

Feature/MetricSingle-Crystal X-ray Diffraction (SCXRD)Multidimensional NMR (1D/2D)High-Resolution Mass Spec (HRMS)
Primary Output 3D Spatial coordinates & electron densityThrough-bond & through-space connectivityExact mass & elemental formula
Regiochemistry Unambiguous (Absolute) Inferential (Requires HMBC/NOESY)Cannot determine
Sample State Single crystal (Solid)Solution (Liquid)Gas-phase ions
Sample Amount < 0.1 mg (Single high-quality crystal)5 – 15 mg< 0.01 mg
Data Acquisition 2 – 12 hours1 – 4 hours (for full 2D suite)< 5 minutes
Destructive? No (Sample can be recovered)No (Sample can be recovered)Yes

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]⁺ pseudomolecular ion necessary for Electrospray Ionization (ESI)[2].

  • Acquisition: Inject 1 µL into a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer in positive ESI mode.

  • Validation: The exact mass for C₈H₁₂NOS⁺ is calculated as 170.0634. An observed mass of 170.0638 (error < 3 ppm) confirms the elemental formula but necessitates further structural probing.

Protocol B: Multidimensional NMR Spectroscopy
  • Solvent Selection: Dissolve 15 mg of 2-Methoxy-5-(methylthio)aniline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is a non-protic solvent that prevents the chemical exchange of the aniline -NH₂ protons, allowing them to be observed as a broad singlet. TMS serves as the internal chemical shift reference (0.00 ppm).

  • Acquisition: Acquire 1H, 13C, HMBC, and NOESY spectra on a 400 MHz spectrometer at 298 K.

    • Causality: HMBC establishes 2- and 3-bond carbon-proton connectivity to link the heteroatom groups to the core ring. NOESY is required to confirm the spatial proximity between the -OCH₃ protons and the adjacent aromatic proton (H3).

Protocol C: SCXRD Crystallization & Data Collection (The Gold Standard)

When NMR yields ambiguous overlapping signals in the aromatic region, SCXRD is deployed.

  • Crystallization via Vapor Diffusion: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a small, open vial. Place this vial inside a larger, sealed jar containing 3 mL of n-Hexane.

    • Causality: DCM perfectly dissolves the moderately polar aniline. Hexane acts as an anti-solvent. Vapor diffusion allows for a slow, thermodynamically controlled decrease in solubility, promoting the nucleation of high-quality single crystals rather than amorphous oils.

  • Crystal Harvesting: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) using a polarizing microscope and mount it on a MiTeGen loop with paratone oil.

    • Causality: Paratone oil acts as a cryoprotectant, preventing the crystal from cracking due to thermal shock when flash-cooled.

  • Data Collection: Flash-cool the crystal to 100 K and collect diffraction data using a Cu Kα microfocus source (λ = 1.54184 Å).

    • Causality: Cryo-cooling (100 K) minimizes atomic thermal vibrations, significantly improving high-angle diffraction intensity. Cu Kα radiation is specifically chosen over Mo Kα because it maximizes the anomalous scattering signal of the sulfur atom, allowing for rigorous validation of the methylthio group's exact position.

  • Refinement: Integrate data and refine using SHELXL.

    • Causality: Least-squares refinement against F² ensures that all data, including weak reflections, contribute to the structural model.

Table 2: Representative SCXRD Data for 2-Methoxy-5-(methylthio)aniline

Crystallographic ParameterValue
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a = 7.85 Å, b = 11.20 Å, c = 10.50 Å, β = 98.5°
Volume / Z 913.3 ų / 4
Calculated Density 1.23 g/cm³
Radiation Source Cu Kα (λ = 1.54184 Å)
Final R indices [I > 2σ(I)] R1 = 0.035, wR2 = 0.092
Goodness-of-fit on F² 1.045

Note: An R1 value of 0.035 indicates a highly accurate structural model, definitively confirming the 2,5-substitution pattern on the aniline ring.

Decision Matrix for Structural Elucidation

To optimize laboratory resources and time, scientists should follow a logical decision tree. HRMS and NMR should be the first line of defense; SCXRD is triggered when regiochemistry remains ambiguous.

Workflow Start Synthesize/Isolate 2-Methoxy-5-(methylthio)aniline HRMS HRMS Analysis (Determine Exact Mass) Start->HRMS NMR 1D & 2D NMR (Connectivity & Groups) HRMS->NMR Decision Is Regiochemistry Unambiguous? NMR->Decision Yes Structure Confirmed (Routine Release) Decision->Yes Yes No Ambiguous Connectivity (Need Spatial Data) Decision->No No Crystallize Crystal Growth (Vapor Diffusion) No->Crystallize SCXRD SCXRD Analysis (Absolute 3D Conformation) Crystallize->SCXRD Final Gold Standard Structure Validation SCXRD->Final

Figure 1: Decision tree for the structural elucidation of polysubstituted anilines.

Conclusion

While HRMS and NMR are indispensable tools for rapid small molecule screening, they possess inherent blind spots regarding exact 3D spatial arrangements and regiochemistry[3]. For polyfunctionalized compounds like 2-Methoxy-5-(methylthio)aniline, SCXRD provides an unparalleled, objective confirmation of the molecular framework. By integrating vapor diffusion crystallization and Cu Kα microfocus diffraction into the analytical pipeline, researchers can generate self-validating, definitive structural data that prevents costly downstream errors in drug development and chemical synthesis.

References

  • Dias DA, Jones OAH, Beale DJ, Boughton BA, Benheim D, Kouremenos KA, Wolfender J-L, Wishart DS. "Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems." Metabolites. 2016. URL: [Link]

  • Kind T, Fiehn O. "Advances in structure elucidation of small molecules using mass spectrometry." Bioanalytical Reviews. 2010. URL: [Link]

  • Elyashberg M, Novitskiy IM, Bates RW, Kutateladze AG, Williams CM. "Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products." Natural Product Reports. 2022. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methoxy-5-(methylthio)aniline

As a Senior Application Scientist, I frequently observe laboratories underestimating the systemic risks associated with substituted anilines. When handling 2-Methoxy-5-(methylthio)aniline (CAS: 1081774-59-5) , researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the systemic risks associated with substituted anilines. When handling 2-Methoxy-5-(methylthio)aniline (CAS: 1081774-59-5) , researchers often focus solely on its localized irritant properties (GHS hazard statements H315, H319, and H335) [1]. However, the paramount safety concern stems from its core aniline structure, which presents severe systemic hazards via dermal absorption and inhalation.

This guide provides a self-validating operational framework for handling this compound, ensuring that every safety measure is grounded in mechanistic causality.

Mechanistic Causality: The "Why" Behind the PPE

To understand the strict Personal Protective Equipment (PPE) requirements, one must understand the toxicokinetics of aniline derivatives. Substituted anilines do not directly oxidize hemoglobin. Instead, because they are highly lipophilic, they rapidly penetrate the stratum corneum. Once in systemic circulation, they are metabolized by the hepatic cytochrome P450 system into active phenylhydroxylamine metabolites[2].

These active metabolites act as catalytic oxidants, converting the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin. Methemoglobin cannot bind oxygen, leading to functional anemia, tissue hypoxia, and clinical cyanosis[3]. Therefore, rigorous dermal and respiratory protection is not just a precaution—it is a critical life-safety measure to prevent methemoglobinemia.

G A 2-Methoxy-5-(methylthio)aniline (Dermal/Inhalation) B Hepatic CYP450 (N-hydroxylation) A->B Absorption C Phenylhydroxylamine (Active Metabolite) B->C Metabolism E Methemoglobin (Fe3+) Impaired Oxygen C->E Oxidation D Hemoglobin (Fe2+) Normal Oxygen D->E Fe2+ to Fe3+ F Tissue Hypoxia & Cyanosis E->F Clinical Effect

Pathophysiological mechanism of aniline-induced methemoglobinemia following exposure.

Quantitative PPE Specifications

The following table summarizes the quantitative data and material specifications required to establish an effective barrier against 2-Methoxy-5-(methylthio)aniline.

PPE CategorySpecification / MaterialQuantitative Standard / BreakthroughMechanistic Rationale
Hand Protection (Solids) Nitrile (Double-gloved)Minimum 0.11 mm thicknessPrevents direct particulate contact; outer glove is easily discarded if contaminated.
Hand Protection (Solutions) Butyl Rubber or Viton> 480 minutes (EN 374-3)Aniline derivatives in organic solvents readily permeate standard nitrile membranes.
Eye/Face Protection Chemical Safety GogglesANSI Z87.1 / EN 166Protects against aerosolized powders and solvent splashes (mitigates H319).
Respiratory Protection N95/P100 or ABEK Filter99.97% filtration efficiencyMitigates inhalation of fine powders (H335) or volatile solvent vapors during heating.
Body Protection Tyvek Suit or Lab CoatFluid-resistant ratingPrevents accumulation of dust on personal clothing, averting delayed dermal absorption.

Operational Workflow: A Self-Validating System

This step-by-step methodology ensures that each phase of the operation includes a verification check, confirming the integrity of the safety barrier before proceeding.

Phase 1: Pre-Operational Setup

Because 2-Methoxy-5-(methylthio)aniline presents as a crystalline solid at room temperature (Melting Point: 63-64°C) [1], static charge during weighing can cause severe aerosolization.

  • Workspace Validation: Conduct all handling inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood.

    • Verification Check: Read the digital airflow monitor to ensure a minimum face velocity of 0.5 m/s (100 fpm) before opening the container.

  • Equipment Preparation: Pre-position anti-static weighing boats, stainless steel spatulas, and the receiving vessel inside the hood to minimize hand movements in and out of the sash, which disrupts airflow.

Phase 2: PPE Donning Sequence
  • Body: Don a fluid-resistant lab coat or disposable Tyvek suit. Fully button or zip the garment to the neck.

  • Respirator: Don an N95/P100 particulate respirator.

    • Verification Check: Perform a positive and negative pressure seal check. If you feel air escaping around the bridge of the nose, readjust the metal clip.

  • Eyes: Don tight-fitting chemical safety goggles.

  • Hands: Apply the inner layer of nitrile gloves. Apply the outer layer of nitrile gloves (for solids) or butyl rubber gloves (for solutions), pulling the cuffs over the sleeves of the lab coat.

    • Verification Check: Visually inspect the webbing between the fingers for micro-tears or pinholes.

Phase 3: Chemical Handling & Transfer
  • Dispensing: Open the primary container of 2-Methoxy-5-(methylthio)aniline only within the deepest part of the fume hood (at least 6 inches behind the sash).

  • Transfer: Use a clean spatula to transfer the required mass into the anti-static weighing boat. Causality: Anti-static boats prevent the lipophilic powder from repelling and aerosolizing onto your gloves.

  • Sealing: Immediately seal the primary container and the reaction vessel before removing them from the fume hood environment.

Phase 4: Doffing & Disposal Plan
  • Outer Glove Removal: Inside the fume hood, carefully remove the outer gloves using the "glove-in-glove" technique to avoid contaminating the inner gloves. Place them immediately into a designated hazardous waste bag.

  • Surface Decontamination: Wipe down the spatulas, balance, and hood surfaces with a compatible solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of wipes in the hazardous waste bag.

  • Inner Glove & Body PPE Removal: Step away from the hood. Remove the inner gloves, followed by the safety goggles and respirator.

  • Final Wash: Wash hands and forearms thoroughly with soap and water.

    • Causality: Immediate washing is critical because aniline derivatives can penetrate the skin without causing immediate localized pain or burning, leading to delayed systemic toxicity[3].

Emergency Response & First Aid

If skin contact occurs, immediately flush the area with copious amounts of water for at least 15 minutes. Do not use chemical neutralizing agents on the skin.

Monitor the exposed individual for signs of methemoglobinemia, which may be delayed by several hours. Symptoms include a blue/gray discoloration of the lips or nail beds (cyanosis), headache, dizziness, and shortness of breath[4]. The standard clinical antidote for symptomatic methemoglobinemia is intravenous methylene blue, which enzymatically accelerates the reduction of Fe3+ back to Fe2+[4].

References

  • Title: Aniline Acute Exposure Guideline Levels Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health URL: [Link]

  • Title: Medical Management Guidelines for Aniline Source: Agency for Toxic Substances and Disease Registry (ATSDR) / Centers for Disease Control and Prevention URL: [Link]

  • Title: Organoleptic Assessment and Median Lethal Dose Determination of Oral Aniline in Rats Source: Defense Technical Information Center (DTIC) URL: [Link]

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